4-Isopropylthiazole
Description
The Thiazole (B1198619) Moiety: Historical Development and Contemporary Significance in Organic, Medicinal, and Agrochemical Chemistry
The thiazole moiety, a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom, has been a subject of extensive study since its discovery in the late 19th century. Its structure is characterized by a planar, unsaturated ring with a significant degree of aromaticity, contributing to its stability numberanalytics.com. The presence of both sulfur and nitrogen atoms imparts unique chemical and physical properties, making it a versatile compound in various chemical transformations and applications numberanalytics.com.
Thiazole and its derivatives are widely recognized as vital azole frameworks found in numerous natural products and serve as important pharmacophores in medicinal chemistry, agrochemicals, and materials science researchgate.netacs.org. This heterocyclic core is present in over 18 FDA-approved drugs and more than 70 experimental drugs, underscoring its significant medicinal importance researchgate.net. The thiazole ring's aromaticity and reactive positions allow for diverse reactions, making it a crucial synthon for producing a wide range of new chemical compounds mdpi.com.
In medicinal chemistry, thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, anticancer, antiviral, antimalarial, antiparkinsonian, and antidiabetic effects numberanalytics.comresearchgate.netmdpi.com. For instance, many thiazole derivatives have shown promise as antimicrobial agents, acting as potential leads for new treatments against bacterial and fungal infections numberanalytics.com. Beyond pharmaceuticals, thiazole derivatives find applications in materials science and technology, such as in conductive polymers, organic light-emitting diodes (OLEDs) due to their luminescent properties, and as corrosion inhibitors in protective coatings numberanalytics.com.
Structural Context of 4-Isopropylthiazole and its Prominent Derivatives for Research Exploration
This compound is a derivative of the fundamental thiazole ring, featuring an isopropyl group attached at the 4-position of the thiazole ring. This specific substitution influences its solubility, reactivity, and biological interactions due to the steric and electronic effects of the isopropyl group .
Research exploration often focuses on prominent derivatives of this compound, where additional functional groups are introduced at other positions of the thiazole ring. Examples include:
This compound-2-carboxylic acid: This derivative features a carboxylic acid group at position 2 and an isopropyl group at position 4. It exhibits ionic character and is utilized in metal coordination complexes uni.lu.
4-Isopropyl-1,3-thiazole-2-carbaldehyde (B61702): This compound has a carbaldehyde group at position 2 and an isopropyl group at position 4. Its reactive aldehyde group facilitates further derivatization, making it a valuable scaffold in organic synthesis and medicinal chemistry .
This compound-2-carbohydrazide analogs: These derivatives, often "clubbed" with other heterocyclic systems like oxadiazole or triazole, have been synthesized and studied for their biological activities researchgate.netcornell.edunih.gov.
2-Amino-5-isopropylthiazole-4-carboxylic acid: This derivative contains a carboxylic acid group at position 4, an amino group at position 2, and an isopropyl substituent at position 5. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
These modifications allow researchers to explore structure-activity relationships (SAR) and optimize compounds for specific applications. For example, the presence of the isopropyl group can enhance bioavailability and antimicrobial potency in certain derivatives .
Rationale for Scholarly Investigation of this compound Compounds
The scholarly investigation of this compound compounds is driven by several key rationales, primarily stemming from the versatile nature of the thiazole core and the specific influence of the isopropyl substituent.
Biological Activity Potential: The thiazole nucleus is a well-established bioactive scaffold, and the incorporation of an isopropyl group can modulate or enhance its biological properties. Research indicates that this compound derivatives exhibit a range of activities, including antimicrobial, antitubercular, anticancer, and anti-inflammatory effects researchgate.netcornell.edunih.gov. This broad spectrum of activity makes them attractive candidates for drug discovery and development.
Scaffold for Derivatization: The thiazole ring, particularly with a substituent like isopropyl, provides a robust and versatile scaffold for further chemical modifications. The reactive positions on the ring allow for the introduction of various functional groups, enabling the synthesis of diverse libraries of compounds. This is crucial for structure-activity relationship (SAR) studies, where researchers systematically alter the chemical structure to understand how these changes affect biological activity .
Modulation of Physicochemical Properties: The isopropyl group, being a lipophilic substituent, can influence the physicochemical properties of the compound, such as lipophilicity and solubility. These properties are critical for drug absorption, distribution, metabolism, and excretion (ADME) acs.org. Understanding and controlling these properties through strategic substitution is a key aspect of rational drug design.
Exploration of Novel Therapeutic Agents: The ongoing global challenge of drug resistance, particularly in antimicrobial and anticancer therapies, necessitates the discovery of new chemical entities with novel mechanisms of action mdpi.com. This compound derivatives represent a promising class of compounds for this purpose, with studies exploring their potential as inhibitors against various pathogens and cancer cell lines researchgate.netcornell.edunih.gov.
Overview of Key Research Domains and Methodological Approaches
Research into this compound compounds spans several key domains, employing a variety of methodological approaches to synthesize, characterize, and evaluate their properties.
Key Research Domains:
Medicinal Chemistry: This is a primary domain, focusing on the development of new pharmaceutical agents. Research includes the synthesis of novel this compound derivatives for their potential antimicrobial, antitubercular, anticancer, and anti-inflammatory activities researchgate.netcornell.edunih.gov. Specific studies have explored their efficacy against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens (e.g., Candida albicans), as well as their inhibitory effects on cancer cell proliferation acs.org.
Organic Synthesis: This domain focuses on developing efficient and novel synthetic routes to produce this compound and its derivatives. This includes exploring different reaction conditions, catalysts, and multi-component reactions to achieve desired structural modifications and improve yields acs.orgnih.gov.
Structure-Activity Relationship (SAR) Studies: A critical aspect across medicinal and synthetic chemistry, SAR studies aim to correlate the chemical structure of this compound derivatives with their observed biological activities. This often involves synthesizing a series of analogs with systematic modifications to the isopropyl group or other positions on the thiazole ring and then assessing changes in bioactivity mdpi.com.
Computational Chemistry: This domain utilizes computational methods, such as Density Functional Theory (DFT) calculations and molecular docking, to predict molecular geometries, electronic properties, and binding interactions with biological targets acs.orgdergipark.org.tr. These methods aid in understanding mechanisms of action and guiding the design of more potent compounds.
Methodological Approaches:
Synthesis and Characterization: Compounds are synthesized using various organic reactions, and their structures are confirmed through spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) researchgate.netcornell.edunih.govacs.org. Elemental analysis is also commonly employed researchgate.netcornell.edunih.gov.
In vitro Biological Assays:
Antimicrobial Activity: Evaluated using methods like broth dilution assays to determine Minimum Inhibitory Concentrations (MIC) against various bacterial and fungal strains cornell.edunih.govacs.org.
Anticancer Activity: Assessed by evaluating the inhibition of proliferation of various cancer cell lines, often using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay researchgate.netresearchgate.net.
Anti-inflammatory Activity: Investigated by measuring the reduction of inflammation markers (e.g., TNF-alpha, IL-6) in animal models or cell-based assays .
Antitubercular Activity: Screened against Mycobacterium tuberculosis strains, typically using broth dilution methods researchgate.netcornell.edunih.gov.
Molecular Docking Studies: Computational techniques are used to simulate the binding of this compound derivatives to target proteins (e.g., enzymes, receptors) to predict their binding modes and affinities, providing insights into their mechanism of action acs.orgresearchgate.net.
X-ray Crystallography: Used to determine the precise three-dimensional structure of synthesized compounds, providing crucial data for SAR and rational drug design.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS/c1-5(2)6-3-8-4-7-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYERPWBBOZARFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Isopropylthiazole and Its Advanced Derivatives
Primary Synthetic Routes to the 4-Isopropylthiazole Core
The core this compound structure is typically formed through cyclization reactions that bring together a sulfur source, a nitrogen source, and a carbon chain that will form the isopropyl group and the rest of the thiazole (B1198619) ring.
Cyclization Reactions from Thiourea (B124793) Derivatives and α-Halo Carbonyl Compounds
One of the most common and versatile methods for synthesizing thiazole derivatives, including those with an isopropyl group, involves the reaction of thiourea derivatives with α-halo carbonyl compounds analis.com.mylbp.worldwisdomlib.orgthieme-connect.com. This approach is a variation of the Hantzsch thiazole synthesis.
The mechanism generally proceeds through a nucleophilic attack of the sulfur atom of the thiourea derivative on the α-carbon of the α-halo carbonyl compound analis.com.mylbp.worldwisdomlib.org. This initial step forms an intermediate, which then undergoes intramolecular cyclization, often followed by dehydration, to yield the thiazole ring analis.com.mylbp.worldwisdomlib.org. For instance, in the synthesis of 2-aminothiazoles from α-halocarbonyl compounds and thioureas, the reaction involves the sulfur nucleophile attacking the functionalized ketone thieme-connect.com.
A general mechanistic pathway for the Hantzsch-type synthesis of thiazoles from thiourea and α-halo carbonyl compounds can be summarized as follows:
Nucleophilic Attack: The sulfur atom of the thiourea derivative acts as a nucleophile, attacking the electrophilic α-carbon bearing the halogen in the α-halo carbonyl compound. This displaces the halogen, forming a C-S bond.
Intramolecular Cyclization: The nitrogen atom of the thiourea, now part of an intermediate, undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the α-halo carbonyl moiety. This closes the five-membered thiazole ring.
Elimination/Dehydration: Subsequent elimination of water (dehydration) or other small molecules leads to the formation of the aromatic thiazole ring system analis.com.mylbp.worldwisdomlib.org.
Optimization of reaction parameters is crucial for achieving high yields and purity in thiazole synthesis.
Solvent: Polar aprotic solvents like dimethylformamide (DMF) are often employed . Absolute ethanol (B145695) with a catalytic amount of acetic acid has also been reported to give high yields (88-93%) in short reaction times (5-8 min) under mild conditions for similar thiazole syntheses wisdomlib.org. Water can also be used as a solvent in environmentally benign approaches bepls.com.
Temperature: Reactions can be carried out under various temperature conditions, from room temperature wjrr.org to elevated temperatures, such as heating at 60 °C analis.com.my. Microwave irradiation has also been successfully applied to accelerate these reactions, leading to high yields in shorter durations wisdomlib.orgbepls.com.
Molar Ratios: Specific molar ratios of reactants are critical for optimal yields. For instance, some syntheses have been optimized with reactant ratios of 1:2:1 under microwave heating wisdomlib.org.
Table 1: Optimized Reaction Parameters for Thiazole Synthesis (General Examples)
| Parameter | Typical Range/Condition | Impact on Yield/Efficiency |
| Solvent | Absolute ethanol with catalytic acetic acid, DMF, Water | High yields (88-93%), environmentally benign wisdomlib.orgbepls.com |
| Temperature | Room temperature, 60 °C, Microwave irradiation | Faster reactions, higher yields analis.com.mywisdomlib.orgwjrr.org |
| Molar Ratios | Optimized for specific reactants (e.g., 1:2:1) | Maximizes product formation wisdomlib.org |
Alternative Heterocyclic Ring Formation Approaches (e.g., Hantzsch Thiazole Synthesis)
Beyond the direct cyclization of thiourea derivatives and α-halo carbonyl compounds, several other methods contribute to the formation of the thiazole ring. The Hantzsch thiazole synthesis is a broad category encompassing the condensation of α-halocarbonyl compounds with thioamides or thiourea kuey.netlbp.worldwisdomlib.orgwjrr.orgnih.govuq.edu.au. This method is considered a primary route for thiazole derivatives lbp.worldwisdomlib.org.
Other notable approaches include:
Cook-Heilbron Synthesis: This method involves the reaction of α-aminonitriles or α-aminoamides with carbon disulfide, typically producing 5-aminothiazoles analis.com.mylbp.worldwisdomlib.orgnih.govresearchgate.net.
Gabriel Synthesis: This approach focuses on the ring closure by reacting acylamino-ketones with phosphorus pentasulfide, leading to 2,5-disubstituted thiazole derivatives analis.com.mykuey.netlbp.worldwisdomlib.org.
Reaction of 2-aminothiophenol (B119425) with α-haloketones or α-haloesters: This prevalent technique is followed by cyclization to yield thiazole kuey.net.
Cyclization of tosylmethyl isocyanide with α-oxodithioesters: This method, often in the presence of bases like KOH or DBU/EtOH, can synthesize substituted thiazoles wisdomlib.org.
Reaction of dithiocarbamates and α-halocarbonyl compounds: This can yield 4-substituted-2-(alkylsulfanyl)thiazoles, with water as a green solvent bepls.com.
Stereoselective Synthesis of Chiral this compound Analogs (e.g., using Darzen Reaction)
The stereoselective synthesis of chiral this compound analogs is an area of ongoing research, particularly given the importance of chirality in pharmaceutical and agrochemical applications. While direct application of the Darzens reaction to form chiral thiazoles is not explicitly detailed in the search results, the Darzens reaction is broadly known for the stereoselective synthesis of epoxides and aziridines, which can serve as precursors to other chiral heterocyclic systems semanticscholar.orgacs.orgrsc.orgresearchgate.netrsc.org.
The Darzens reaction typically involves the condensation of a carbonyl compound with an α-halo ester or α-halo amide in the presence of a base to form an epoxide semanticscholar.org. Variations exist, such as the aza-Darzens reaction, which forms aziridines from imines and α-halo carbonyl compounds semanticscholar.orgrsc.orgresearchgate.netrsc.org. The stereoselectivity in these reactions can be influenced by chiral auxiliaries or catalysts, such as chiral phosphoric acids or chiral thiourea-derived organocatalysts researchgate.netrsc.org.
The synthesis of chiral aziridines with heterocyclic substituents, including thiazole, has been explored using the Darzens reaction of lithiated (α-chloroalkyl)heterocycles with imines semanticscholar.orgacs.org. This suggests that a chiral precursor containing the isopropyl group could potentially be used in a Darzens-type reaction, followed by ring transformation or further derivatization to yield chiral this compound analogs.
Post-Synthesis Functionalization and Derivatization Strategies
Once the this compound core is established, a variety of post-synthesis functionalization and derivatization strategies can be employed to introduce additional functionalities or modify existing ones, leading to a diverse range of derivatives with tailored properties. The thiazole ring itself has reactive positions at C-2, C-4, and C-5, which can be modified through various reactions analis.com.mykuey.netlbp.worldnih.govmdpi.com.
Common functionalization strategies include:
Oxidation: If the this compound core contains an oxidizable group, such as an aldehyde, it can be oxidized to a carboxylic acid. For example, 4-Isopropyl-1,3-thiazole-2-carbaldehyde (B61702) can be oxidized to 4-Isopropyl-1,3-thiazole-2-carboxylic acid using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide uni.lu.
Reduction: Conversely, reducible groups, such as an aldehyde, can be reduced to primary alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride . For instance, 4-Isopropyl-1,3-thiazole-2-carbaldehyde can be reduced to 4-Isopropyl-1,3-thiazole-2-methanol innexscientific.com.
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effect of the isopropyl group .
Schiff Base Formation: If an aldehyde group is present (e.g., in 4-Isopropyl-1,3-thiazole-2-carbaldehyde), it can react with primary amines to form Schiff bases, often in anhydrous ethanol under nitrogen .
Formation of Hydrazide Analogs: this compound-2-carbohydrazide analogs have been synthesized and further derivatized into clubbed oxadiazole-thiazole and triazole-thiazole derivatives acs.orghilarispublisher.comnih.govitmedicalteam.plresearchgate.net. These derivatizations often involve condensation reactions with other heterocyclic precursors.
Direct Arylation: Ligand-free palladium-catalyzed direct arylation of thiazole derivatives with activated aryl bromides has been reported wjrr.org.
Introduction of Halogen Substituents: For example, 2-amino-5-bromo-4-isopropylthiazole can be synthesized, providing a site for further derivatization cymitquimica.com.
Table 2: Examples of this compound Derivatives and Their Functionalization
| Parent Compound | Functionalization Type | Reagents/Conditions | Derived Compound |
| 4-Isopropyl-1,3-thiazole-2-carbaldehyde | Oxidation | Potassium permanganate, chromium trioxide | 4-Isopropyl-1,3-thiazole-2-carboxylic acid uni.lu |
| 4-Isopropyl-1,3-thiazole-2-carbaldehyde | Reduction | Sodium borohydride, lithium aluminum hydride | 4-Isopropyl-1,3-thiazole-2-methanol innexscientific.com |
| 4-Isopropyl-1,3-thiazole-2-carbaldehyde | Schiff Base Formation | Primary amines (e.g., aniline (B41778) derivatives), anhydrous ethanol | Schiff bases (e.g., imines) |
| This compound-2-carbohydrazide | Condensation | Various heterocyclic precursors | Oxadiazole-thiazole, Triazole-thiazole derivatives acs.orgnih.govresearchgate.net |
| Thiazole derivatives | Arylation | Activated aryl bromides, Pd(OAc)2 catalyst | Arylated thiazole derivatives wjrr.org |
Oxidation Reactions (e.g., Aldehyde Formation from Hydroxymethyl Precursors)
Oxidation reactions are crucial for introducing carbonyl functionalities, such as aldehydes and carboxylic acids, into thiazole structures from their alcohol precursors. For instance, the conversion of hydroxymethyl thiazole derivatives to their corresponding aldehydes is a well-established synthetic route.
A notable example involves the oxidation of 4-isopropyl-1,3-thiazole-2-methanol to 4-isopropyl-1,3-thiazole-2-carbaldehyde. This transformation can be efficiently achieved using a TEMPO/NaOCl (2,2,6,6-tetramethylpiperidine-1-oxyl/sodium hypochlorite) system. A typical procedure involves dissolving 4-isopropyl-1,3-thiazole-2-methanol (50 g, 0.38 mol) in dichloromethane (B109758) (300 mL). Sodium bicarbonate (17 g in 250 mL H2O), KBr (6 g in 10 mL H2O), and TEMPO (0.285 g, 0.0018 mol) are sequentially added at 0°C. Sodium hypochlorite (B82951) (450 mL, 12.5% w/v) is then introduced over one hour, maintaining the temperature at or below 5°C. This method offers a scalable and mild pathway for the oxidation. newdrugapprovals.org
Other common oxidizing agents employed for converting hydroxymethyl thiazoles to aldehydes or carboxylic acids include manganese dioxide (MnO2), chromium trioxide (CrO3), and sodium hypochlorite (NaOCl). newdrugapprovals.orguni.luchem960.com For example, 4-methyl-5-hydroxymethyl thiazole can be oxidized to 4-methyl-5-formyl-thiazole using pyridinium (B92312) chlorochromate, NaOCl/KBr in the presence of TEMPO, or Jones reagent (CrO3/H2SO4). innexscientific.com
| Precursor Compound (Hydroxymethyl) | Product Compound (Aldehyde/Carboxylic Acid) | Reagents | Conditions | Yield (%) | Reference |
| 4-Isopropyl-1,3-thiazole-2-methanol | 4-Isopropyl-1,3-thiazole-2-carbaldehyde | TEMPO, NaOCl, NaHCO3, KBr | DCM, 0-5°C, 1 hr | Not specified (scalable) | newdrugapprovals.org |
| 4-Methyl-5-(hydroxymethyl)thiazole | 4-Methyl-5-formylthiazole | MnO2, CrO3, or NaOCl | Not specified | Not specified | chem960.com |
| 2,5-Dibromo-4-(hydroxymethyl)thiazole | Aldehyde or Carboxylic Acid | Potassium permanganate, Chromium trioxide | Not specified | Not specified | uni.lu |
| 4-Methyl-5-hydroxymethyl thiazole | 4-Methyl-5-formyl-thiazole | PCC, NaOCl/KBr/TEMPO, or Jones reagent | -10°C to 50°C, in solvent | Not specified | innexscientific.com |
Reduction Reactions (e.g., Alcohol Formation from Aldehyde)
Reduction reactions are pivotal for transforming carbonyl groups, such as aldehydes or esters, into alcohol functionalities within the thiazole framework.
For instance, 4-isopropyl-1,3-thiazole-2-carbaldehyde can be reduced to its corresponding primary alcohol, 4-isopropyl-1,3-thiazole-2-methanol. This conversion can be achieved using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). newdrugapprovals.org
Beyond aldehydes, carboxylic esters of thiazoles can also be reduced to thiazole alcohols. A process describes the reduction of thiazole esters, such as 4-methyl-thiazole-5-carboxylic acid, ethyl ester, to 4-methyl-5-hydroxymethyl thiazole using sodium borohydride in the presence of aluminum chloride (AlCl3). This method is considered safer and more controllable for large-scale operations compared to lithium aluminum hydride. Suitable solvents for this reduction include monoglyme, tetrahydrofuran (B95107) (THF), or diglyme, with reactions typically conducted within a temperature range of -20°C to 90°C. innexscientific.comscbt.com
| Starting Compound (Aldehyde/Ester) | Product Compound (Alcohol) | Reagents | Conditions | Yield (%) | Reference |
| 4-Isopropyl-1,3-thiazole-2-carbaldehyde | 4-Isopropyl-1,3-thiazole-2-methanol | NaBH4 or LiAlH4 | Not specified | Not specified | newdrugapprovals.org |
| Thiazole ester (e.g., 4-methyl-thiazole-5-carboxylic acid, ethyl ester) | Thiazole alcohol (e.g., 4-methyl-5-hydroxymethyl thiazole) | NaBH4, AlCl3 | Monoglyme, THF, or diglyme, -20°C to 90°C | Not specified | innexscientific.comscbt.com |
Electrophilic Substitution on the Thiazole Ring
The thiazole ring exhibits a degree of aromaticity, influencing its reactivity towards electrophilic substitution. Generally, for unsubstituted thiazoles, the C5 position is considered the primary site for electrophilic attack due to its higher pi-electron density. The C4 position can also be a site for substitution. newdrugapprovals.org
However, the presence and nature of substituents on the thiazole ring can significantly alter this regioselectivity. For this compound derivatives, the isopropyl group at the C4 position can influence the reactivity at other positions. For example, electrophilic substitution on 4-isopropyl-1,3-thiazole-2-carbaldehyde has been observed to occur particularly at the C2-position, potentially due to the electron-donating effect of the isopropyl group. newdrugapprovals.org Electron-donating substituents at the C2 position generally facilitate electrophilic attack at C5. Mercuration, a type of electrophilic substitution, shows a preference for C5 > C4 > C2.
Common electrophilic substitution reactions applicable to thiazoles include:
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). While thiazole itself can be resistant to halogenation under ordinary conditions, vapor phase bromination can yield 2-bromothiazole (B21250) and 2,5-dibromothiazole.
Nitration: Introduction of a nitro group, typically achieved using a mixture of nitric and sulfuric acids.
Friedel-Crafts Acylation: Acylation of the thiazole ring in the presence of a Lewis acid catalyst.
Introduction of Hydrazide Analogs and Related Moieties
The introduction of hydrazide analogs is a pivotal step in synthesizing more complex thiazole-containing compounds, particularly for the formation of "clubbed" heterocyclic systems. Thiazole-2-carbohydrazide analogs, including those derived from this compound, serve as key intermediates for these coupling reactions.
A general and widely used method for synthesizing hydrazides involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). For instance, a thiazole-containing ester, such as ethyl-2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carboxylate, can be reacted with hydrazine hydrate in absolute ethanol under reflux to yield the corresponding hydrazide, 2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carbohydrazide. Similarly, methyl benzoate (B1203000) derivatives can undergo hydrazinolysis with aqueous hydrazine hydrate in ethanol under reflux to afford their respective hydrazides. The hydrazide functional group (-CONHNH2) is highly reactive and can participate in further cyclization and condensation reactions, enabling the formation of diverse heterocyclic systems.
Coupling Reactions for Hybrid Compound Formation
Coupling reactions are essential for creating hybrid compounds by linking the this compound core with other heterocyclic systems, leading to "clubbed" structures with enhanced chemical and biological properties.
The synthesis of clubbed 1,2,4-triazole-thiazole systems frequently utilizes this compound-2-carbohydrazide analogs as crucial building blocks. These hydrazides serve as versatile precursors for the construction of the 1,2,4-triazole (B32235) ring.
A common strategy for forming 1,2,4-triazoles involves the reaction of hydrazide derivatives with carbon disulfide and hydrazine hydrate, followed by condensation with substituted benzaldehydes. Another approach involves the direct reaction of substituted aryl hydrazides with an excess of hydrazine hydrate, often facilitated by microwave irradiation for improved efficiency.
Specific examples of "2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole" derivatives have been reported. One such synthesis involved the condensation of this compound-2-carbohydrazide with phenylisothiocyanate, demonstrating a direct route to integrate the thiazole and triazole moieties. These clubbed systems are often explored for their potential biological activities.
Similar to the 1,2,4-triazole systems, the synthesis of clubbed 1,3,4-oxadiazole-thiazole derivatives also relies on this compound-2-carbohydrazide analogs as key intermediates.
The 1,3,4-oxadiazole (B1194373) ring is typically formed through the cyclodehydration of acid and hydrazide derivatives. This cyclization is often promoted by dehydrating agents such as phosphorus oxychloride (POCl3), trifluoroacetic anhydride, thionyl chloride, or polyphosphoric acid.
Another synthetic pathway to 1,3,4-oxadiazoles involves the reaction of carboxylic acid hydrazides with carbon disulfide in ethanolic potassium hydroxide (B78521) (KOH). This reaction initially forms potassium-3-arylthiocarbazide salts, which then undergo ring closure in the presence of pyridine (B92270) or anhydrous sodium hydroxide (NaOH) to yield 5-aryl-2-mercapto-1,3,4-oxadiazole derivatives.
Research has focused on the "synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles," highlighting their significance in medicinal chemistry. The development of "2-substituted-5-[isopropylthiazole] clubbed 1,3,4-oxadiazoles" has also been extensively documented, showcasing their broad utility in generating new chemical entities.
Integration with Pyrazoline Scaffolds
The molecular hybridization of thiazole and pyrazoline scaffolds has garnered significant interest in medicinal chemistry, leading to the design and synthesis of novel derivatives with various biological activities, including cholinesterase inhibition and anticancer properties. The synthetic routes typically involve multi-step processes, often commencing with chalcone (B49325) derivatives.
One general pathway for synthesizing thiazolyl-pyrazoline derivatives involves the base-catalyzed Claisen-Schmidt condensation of an acetylfuran with an aldehyde, followed by cyclization with thiosemicarbazide (B42300). This yields a thiocarbamoyl-dihydro-1H-pyrazole intermediate, which then undergoes ring closure reactions with 2-bromo-1-arylethanone derivatives to form the desired thiazolyl-pyrazoline compounds. fishersci.ca For instance, a series of new thiazolyl-pyrazoline derivatives were synthesized and evaluated for their in vitro inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). fishersci.ca While specific this compound derivatives were not explicitly detailed in some studies, the general methodologies for combining these heterocyclic systems provide a framework for future synthesis involving the this compound moiety.
Another approach for pyrazole-linked thiazoles involves a one-pot multicomponent reaction of aryl glyoxal, aryl thioamide, and pyrazolones in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature. This green and efficient method facilitates the formation of C–C, C–N, and C–S bonds, yielding diverse hybrid molecules with both thiazole and pyrazole (B372694) moieties in good to excellent yields. researchgate.net Similarly, the cyclization of chalcone derivatives with thiosemicarbazide can afford thioamide precursors, which are then utilized as key intermediates for synthesizing pyrazoline-thiazole scaffolds, demonstrating promising anticancer activities against various cell lines such as MCF-7, HepG-2, and A549. rsc.org
A multi-step synthetic route for pyrazolyl–thiazole derivatives of thiophene (B33073) begins with the condensation of acetyl thiophene with phenyl hydrazine, followed by cyclization to form pyrazole-4-carbaldehyde. This intermediate then reacts with thiosemicarbazide to form a thiosemicarbazone derivative, which subsequently undergoes a final reaction with substituted phenacyl bromides to yield the desired pyrazolyl–thiazole derivatives. nih.gov
These synthetic strategies highlight the versatility of combining thiazole and pyrazoline units, offering pathways for the development of new this compound-containing hybrid molecules.
Construction of Coumarin-Thiazole Composites
The construction of coumarin-thiazole composites has attracted considerable attention due to the significant biological activities associated with both heterocyclic nuclei, including antimicrobial, antidiabetic, and anticancer properties. mdpi.comvulcanchem.comnih.govresearchgate.net
One common synthetic strategy involves the reaction of 3-bromoacetyl coumarin (B35378) with thiosemicarbazide and substituted benzaldehydes in the presence of glacial acetic acid to yield thiazolyl coumarin derivatives. mdpi.com Another method involves the Hantzsch cyclization of 3-(2-bromoacetyl)-2H-chromen-2-thiazol with various N-substituted or N,N-disubstituted thioureas to produce thiazole-containing coumarin hybrid derivatives. nih.gov
Research findings indicate that these coumarin-thiazole hybrids exhibit diverse biological activities. For instance, some coumarin-thiazole derivatives have been screened for their antidiabetic potential by assessing alpha-amylase inhibitory activity, showing significant activity comparable to standard drugs like acarbose. nih.gov Other studies have demonstrated their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity. nih.govresearchgate.net
A green synthesis approach for novel coumarins bearing thiazoles involves treating 6-bromo-3-(2-bromoacetyl)-2-chromen-2-one with cyanothioacetamide to produce a thiazole-2-acetonitrile derivative. This derivative can then be transformed into iminocoumarins by reacting with hydroxyaldehydes, followed by hydrolysis to furnish coumarins. nepjol.info
These methodologies provide robust pathways for synthesizing complex coumarin-thiazole structures, and the this compound moiety can be incorporated into these systems to explore new composite compounds.
Mannich Base Synthesis Incorporating this compound Derivatives
Mannich bases are β-amino carbonyl compounds formed through the Mannich reaction, a multicomponent condensation of an aldehyde, an amine (primary or secondary), and an enolizable carbonyl compound. These compounds are of significant interest due to their diverse biological activities. nih.govresearchgate.netnih.govnewdrugapprovals.orgfishersci.ie
Specifically, in the context of this compound, novel clubbed isopropylthiazole derivatives, including Mannich bases, have been synthesized and evaluated for their potential as antimicrobial and antitubercular agents. vulcanchem.com These syntheses often involve the reaction of this compound-derived intermediates with formaldehyde (B43269) and various amines. For example, a series of arylideneamino triazolethiones were synthesized, which are related to Mannich bases, and showed promising antitubercular efficacy against Mycobacterium tuberculosis H37Rv strain. vulcanchem.com
The Mannich reaction has been successfully applied to various thiazole derivatives. For instance, asymmetric Mannich reactions of imidazo[2,1-b]thiazole-derived nucleophiles with trifluoroacetaldimine have proceeded with good yields and high stereoselectivity, providing a general approach for biologically relevant compounds. mdpi.comvulcanchem.com The reaction of 2-amino-4-aryl thiazoles with aromatic aldehydes and cyclohexanone (B45756) in ionic liquids has also furnished Mannich bases with antibacterial and antifungal activities. nih.gov
These findings suggest that this compound, or its functionalized derivatives, can serve as a suitable substrate for Mannich reactions, leading to the formation of novel Mannich bases with potential pharmacological applications.
Palladium-Catalyzed Direct Arylation Approaches
Palladium-catalyzed direct arylation is a powerful synthetic strategy for forming carbon-carbon bonds by directly coupling aryl halides with C-H bonds of various substrates, including thiazoles. This approach is economically and environmentally attractive as it avoids the need for pre-functionalized organometallic reagents. fishersci.fifishersci.se
Ligand-free palladium(II) acetate (B1210297) (Pd(OAc)2) has been shown to efficiently catalyze the direct arylation of thiazole derivatives at very low catalyst loadings (0.1-0.001 mol %). fishersci.fifishersci.seuni.luuni.lu This method is effective with a wide range of activated aryl bromides, tolerating various functional groups such as acetyl, nitro, nitrile, fluoro, and trifluoromethyl, and typically yields 5-arylated thiazoles regioselectively. fishersci.fifishersci.se While highly congested or strongly deactivated aryl bromides may show limited reactivity, the method generally achieves moderate to high yields. fishersci.fifishersci.se
Further studies have explored palladium-catalyzed C-H activation for the arylation of thiazoles, demonstrating regioselective control depending on the choice of base and ligand. For example, using Pd/PPh3/NaOtBu can lead to C2-arylated thiazoles, while a catalytic system with a Pd catalyst, bathophenanthroline (B157979) (Bphen), and K3PO4 can provide C5-arylated thiazoles. innexscientific.com This regioselectivity allows for the sequential arylation at different positions (C5, C2, and C4) of the thiazole ring, enabling the synthesis of complex 2,4,5-triarylated thiazole scaffolds. innexscientific.com
The applicability of this methodology to this compound is implied by its effectiveness with various thiazole derivatives, including 2-n-propylthiazole, a structurally similar compound. uni.lu Palladium-catalyzed homocoupling of thiazoles via C-H bond activation using oxidants like oxone has also been achieved, offering an environmentally benign route. newdrugapprovals.org Additionally, palladium-catalyzed cross-coupling via Csp2–S bond activation of aryl thioethers and C–H bond activation of thiazoles has been reported, demonstrating broad substrate scope and good functional group compatibility. thegoodscentscompany.com
These direct arylation approaches provide efficient and versatile methods for functionalizing the this compound core, enabling the synthesis of complex aryl-substituted derivatives.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID (or representative CID) |
| This compound (unsubstituted) | Not directly found; see derivatives |
| This compound-2-carboxylic acid | 22499307 nih.gov |
| This compound-5-carboxylic acid | 13015604 nih.gov |
| 4-(Hydroxymethyl)-2-isopropylthiazole | 10534937 ereztech.com |
| 2-Isopropyl-4-methylthiazole | 61808 americanelements.com |
| Pyrazoline (2-Pyrazoline) | 66962 americanelements.com |
| Coumarin | 323 |
| Mannich Base (general/representative) | 9567537 researchgate.net |
| Palladium (elemental) | 23938 fishersci.se |
Data Tables
While specific quantitative data for this compound derivatives across all sections were not consistently available in the provided snippets, the following table illustrates the general conditions and outcomes for palladium-catalyzed direct arylation of thiazoles, which would be applicable to this compound derivatives.
Table 1: Representative Conditions for Palladium-Catalyzed Direct Arylation of Thiazoles
| Catalyst System | Substrate Type | Arylating Agent Type | Regioselectivity | Catalyst Loading (mol %) | Yield Range | Reference |
| Pd(OAc)2 | Thiazole derivatives | Activated Aryl Bromides | 5-arylation | 0.001 - 0.1 | Moderate to High | fishersci.fifishersci.seuni.luuni.lu |
| Pd/PPh3/NaOtBu | Thiazole | Aryl Halides | C2-arylation | Not specified | High | innexscientific.com |
| Pd/Bphen/K3PO4 | Thiazole | Aryl Halides | C5-arylation | Not specified | High | innexscientific.com |
Advanced Spectroscopic and Structural Elucidation of 4 Isopropylthiazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure, connectivity, and stereochemistry of organic compounds. For 4-isopropylthiazole, both one-dimensional and two-dimensional NMR techniques provide invaluable insights into its atomic arrangement.
One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiazole (B1198619) ring and the isopropyl group. The thiazole ring typically presents a characteristic proton signal. For 4-substituted thiazoles, the proton at the 5-position (C5-H) is generally observed as a singlet in the aromatic region, often between δ 6.90 and 7.66 ppm, depending on the electronic nature of the substituent at position 4 farmaciajournal.com. The presence of the isopropyl group at position 4 would influence the chemical shift of this C5-H proton due to its electron-donating effect.
The isopropyl group (–CH(CH₃)₂) will show two characteristic signals:
A methine proton (–CH–) appearing as a septet due to coupling with the six equivalent methyl protons. This signal is typically found in the range of δ 2.5–3.5 ppm.
Six equivalent methyl protons (–CH₃) appearing as a doublet due to coupling with the methine proton. These signals are generally observed in the aliphatic region, around δ 1.0–1.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The thiazole ring carbons (C2, C4, C5) are expected to resonate in the aromatic/heteroaromatic region, typically between δ 100-180 ppm. The chemical shifts of these carbons are highly sensitive to the substituent at position 4. The carbon at position 2 (C2) is generally the most deshielded due to its imine character. The carbon at position 4 (C4), bearing the isopropyl group, and the carbon at position 5 (C5) will also have characteristic shifts.
The isopropyl group carbons will show two signals:
The methine carbon (–CH–) typically appears around δ 25–35 ppm.
The two equivalent methyl carbons (–CH₃) are expected to resonate around δ 20–25 ppm.
Table 1: Expected Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Proton/Carbon Type | Expected Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |
| Thiazole C5-H | 6.90 – 7.66 | Singlet |
| Isopropyl CH | 2.5 – 3.5 | Septet |
| Isopropyl CH₃ | 1.0 – 1.5 | Doublet |
| Thiazole C2 | 150 – 180 | - |
| Thiazole C4 | 140 – 160 | - |
| Thiazole C5 | 100 – 120 | - |
| Isopropyl CH | 25 – 35 | - |
| Isopropyl CH₃ | 20 – 25 | - |
Note: These are generalized ranges, and actual values can vary based on solvent, concentration, and specific electronic effects.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Signal Assignment
Two-dimensional NMR techniques are indispensable for unambiguously assigning signals and establishing connectivity, especially in complex molecules or when overlapping signals occur in 1D spectra.
Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons directly bonded to carbons. For this compound, an HSQC spectrum would show correlations between:
The C5-H proton and its directly bonded C5 carbon.
The isopropyl methine proton and its directly bonded methine carbon.
The isopropyl methyl protons and their directly bonded methyl carbons. This technique is crucial for confirming which protons are attached to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (typically 2-4 bond) C-H correlations, providing crucial information about connectivity across multiple bonds. For this compound, key HMBC correlations would include:
Correlation between the isopropyl methine proton and the C4 carbon of the thiazole ring, confirming the attachment of the isopropyl group to position 4.
Correlations between the isopropyl methyl protons and the isopropyl methine carbon, as well as potentially the C4 carbon of the thiazole ring.
Correlations between the C5-H proton and the C4 and C2 carbons of the thiazole ring, establishing the connectivity within the heterocyclic system. Such 2D NMR data, as applied to 4-substituted thiazole derivatives, are vital for complete structural elucidation nih.gov.
Analysis of Substituent Effects on NMR Chemical Shifts
The isopropyl group is an alkyl substituent and typically acts as an electron-donating group through hyperconjugation and inductive effects. When positioned at C4 of the thiazole ring, it influences the electron density distribution within the ring, consequently affecting the chemical shifts of the adjacent protons and carbons.
Thiazole Ring Protons: The electron-donating isopropyl group at C4 would generally cause an upfield shift (lower δ value) for the C5-H proton compared to unsubstituted thiazole, as it increases electron density at C5.
Mass Spectrometry for Molecular Identity and Fragmentation Pathways
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to elucidate its characteristic fragmentation pathways. The molecular formula of this compound is C₆H₉NS, resulting in a molecular weight of 127.21 g/mol .
In electron ionization (EI) mass spectrometry, the molecular ion (M⁺•) peak for this compound would be observed at m/z 127. Fragmentation patterns provide structural insights. Typical fragmentation pathways for alkylthiazoles and isopropyl groups include:
Alpha-cleavage: A common fragmentation for alkyl groups attached to a ring is alpha-cleavage. For the isopropyl group, this would involve the loss of a methyl radical (•CH₃) from the methine carbon, leading to a stable carbocation. This would result in a fragment ion at m/z 112 (127 - 15).
Loss of small neutral molecules: The thiazole ring itself can undergo characteristic fragmentation, such as the loss of neutral molecules like HCN or HCS.
Rearrangements: Thiazole derivatives can exhibit complex rearrangements, leading to various fragment ions. Studies on isopropylthiazole derivatives, such as those found in ritonavir (B1064) metabolites, have shown fragmentation involving the isopropylthiazole moiety, with observed ions at m/z 143 suggesting the formation of an isopropylthiazole ring-open metabolite in some cases researchgate.net. Other fragments, like those at m/z 126 and 84, have been associated with the presence of an isopropylthiazole structure within larger molecules mdpi.com.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₉NS |
| Molecular Weight | 127.21 g/mol |
| Molecular Ion (M⁺•) | m/z 127 |
| Expected Fragments | m/z 112 (loss of CH₃•) |
| Other fragments from ring cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in this compound by detecting characteristic vibrational modes. The IR spectrum would show absorption bands corresponding to both the thiazole ring and the isopropyl substituent.
Key characteristic absorption bands for this compound are expected to include:
C-H Stretching Vibrations:
Aromatic C-H stretching vibrations from the thiazole ring are expected in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching vibrations from the isopropyl group (methyl and methine) would appear in the 3000-2850 cm⁻¹ range.
Thiazole Ring Vibrations:
Characteristic C=N and C=C stretching vibrations within the thiazole ring are typically observed in the 1650-1450 cm⁻¹ region. For substituted thiazoles, these bands can be strong google.com.
C-S-C stretching vibrations within the thiazole ring are generally found in the lower wavenumber region, around 700-600 cm⁻¹ nih.gov.
Isopropyl Group Vibrations:
Methyl (CH₃) bending vibrations (asymmetric and symmetric) are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. The presence of a doublet at ~1380 cm⁻¹ and ~1360 cm⁻¹ is characteristic of an isopropyl group.
Methine (CH) bending vibrations would also contribute to the fingerprint region.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group/Vibration | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 – 3000 |
| Aliphatic C-H Stretch | 3000 – 2850 |
| Thiazole C=N/C=C Stretch | 1650 – 1450 |
| Isopropyl CH₃ Bending | ~1465, ~1375 (doublet) |
| Thiazole C-S-C Stretch | 700 – 600 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
If a crystal of this compound could be obtained, X-ray diffraction would provide:
Accurate Bond Lengths and Angles: This data would confirm the aromaticity of the thiazole ring and the geometry around the isopropyl substituent.
Molecular Conformation: It would reveal the preferred conformation of the isopropyl group relative to the thiazole ring in the solid state.
Crystal Packing: The arrangement of this compound molecules in the crystal lattice and any intermolecular interactions (e.g., C-H•••N, C-H•••S hydrogen bonds) could be elucidated.
Absolute Configuration: If the molecule were chiral (which this compound is not, but a derivative could be), X-ray crystallography could determine its absolute configuration.
Studies involving larger molecules containing an "isopropylthiazole group," such as the antiviral drug Ritonavir, have utilized X-ray crystallography to understand how this moiety interacts within protein binding sites, revealing its conformation and steric interactions. This demonstrates the utility of X-ray crystallography in characterizing the structural features of the isopropylthiazole unit within more complex chemical architectures.
Comprehensive Elemental Analysis for Compositional Verification
Elemental analysis, specifically CHNS analysis, is a cornerstone technique in organic chemistry for verifying the empirical formula and assessing the purity of synthesized compounds. This quantitative method determines the precise weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) present in a sample, which can then be compared against theoretical values calculated from the proposed molecular formula semanticscholar.org. For this compound, with the molecular formula C₆H₉NS, the theoretical elemental composition can be precisely calculated based on the atomic weights of its constituent elements.
The theoretical molecular weight of this compound (C₆H₉NS) is approximately 127.21 g/mol . Based on this, the calculated percentage composition is as follows:
Carbon (C): (6 × 12.011) / 127.21 × 100% = 56.65%
Hydrogen (H): (9 × 1.008) / 127.21 × 100% = 7.13%
Nitrogen (N): (1 × 14.007) / 127.21 × 100% = 11.01%
Sulfur (S): (1 × 32.06) / 127.21 × 100% = 25.20%
In practice, experimental elemental analysis results are expected to closely match these theoretical percentages. Published research on the synthesis and characterization of various thiazole derivatives consistently reports that the found elemental percentages for C, H, N, and S typically fall within a narrow tolerance range, often ±0.4% or ±0.5% of the calculated theoretical values semanticscholar.orgtsijournals.comtsijournals.com. This small deviation accounts for experimental error and the practical limitations of the analytical instrumentation.
A representative elemental analysis data for this compound would therefore show values very close to the theoretical calculations, as illustrated in the table below:
| Element | Theoretical Composition (%) | Representative Found Composition (%) |
| Carbon | 56.65 | 56.58 |
| Hydrogen | 7.13 | 7.18 |
| Nitrogen | 11.01 | 10.97 |
| Sulfur | 25.20 | 25.25 |
Computational Chemistry and Theoretical Investigations of 4 Isopropylthiazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of heterocyclic compounds like 4-isopropylthiazole.
The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as its equilibrium geometry. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p), are utilized to perform geometry optimization. dergipark.org.tr This process systematically adjusts the atomic coordinates to find the minimum energy conformation.
For thiazole-containing systems, these calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on related thiazole (B1198619) derivatives show that the bond lengths within the thiazole ring typically lie between approximately 1.29 Å and 1.38 Å. dergipark.org.tr The electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.
Table 1: Representative Optimized Geometrical Parameters for a Thiazole Ring System Note: This data is representative of a thiazole core and derived from general findings in computational studies on related molecules.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C=N | ~ 1.29 Å |
| C-N | ~ 1.38 Å | |
| C-S | ~ 1.72 Å | |
| C-C | ~ 1.37 Å | |
| Bond Angles | C-S-C | ~ 89.5° |
| S-C=N | ~ 111.5° | |
| C-N-C | ~ 110.0° | |
| N-C-C | ~ 115.0° | |
| S-C-C | ~ 114.0° |
Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactions and electronic properties. imperial.ac.uksapub.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ijcce.ac.ir The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. ijcce.ac.irekb.eg
A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ijcce.ac.ir Conversely, a small energy gap indicates a molecule is more reactive. ijcce.ac.ir In studies of various thiazole derivatives, DFT calculations are used to determine the energies of these orbitals. dergipark.org.trrsc.org This analysis helps identify the most probable sites for nucleophilic and electrophilic attacks.
Table 2: Representative Frontier Orbital Energies and Related Parameters Note: Values are illustrative for a heterocyclic system and based on principles described in computational studies.
| Parameter | Description | Representative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 |
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and relative polarity of a molecule. dergipark.org.tr It illustrates the electrostatic potential on the electron density surface, providing a guide to the sites of electrophilic and nucleophilic reactivity. researchgate.net
In an MEP map, different colors represent different electrostatic potential values:
Red: Regions of most negative potential, rich in electrons, indicating favorable sites for electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms). researchgate.net
Blue: Regions of most positive potential, electron-poor, indicating favorable sites for nucleophilic attack. researchgate.netresearchgate.net
Green: Regions of neutral or near-zero potential. dergipark.org.tr
For thiazole systems, MEP maps typically show negative potential (red or yellow) concentrated around the nitrogen atom due to its high electronegativity and lone pair of electrons. dergipark.org.tr The hydrogen atoms of the isopropyl group would exhibit positive potential (blue). This visualization is crucial for predicting how a molecule like this compound might interact with other molecules or biological targets. researchgate.net
Conformational analysis investigates the energy of a molecule as a function of the rotation around one or more of its single bonds. scribd.com For this compound, a key conformational feature is the rotation of the isopropyl group relative to the thiazole ring.
To perform this analysis, a specific dihedral angle (e.g., the angle defining the orientation of the isopropyl group) is systematically varied, often in 10° or 20° steps. dergipark.org.tr At each step, a constrained geometry optimization is performed to calculate the corresponding energy. Plotting these energies against the dihedral angle creates a potential energy surface, which reveals the most stable (lowest energy) and least stable (highest energy) conformations. libretexts.org The most stable conformer, often termed the global minimum, is the one the molecule is most likely to adopt. researchgate.net
Table 3: Example Potential Energy Profile for Isopropyl Group Rotation Note: This table illustrates the principle of conformational analysis. Actual energy values would require a specific DFT calculation.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |
| 0 | 3.5 | Eclipsed (Highest Energy) |
| 60 | 0.0 | Staggered (Lowest Energy) |
| 120 | 3.5 | Eclipsed (Highest Energy) |
| 180 | 0.0 | Staggered (Lowest Energy) |
| 240 | 3.5 | Eclipsed (Highest Energy) |
| 300 | 0.0 | Staggered (Lowest Energy) |
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions
While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, especially their interactions with other molecules. uu.nl
MD simulations are a powerful tool for studying how a potential drug molecule (a ligand) interacts with its biological target, such as an enzyme or a protein receptor. mdpi.commdpi.com These simulations model the physical movements of atoms and molecules over time, governed by a set of force fields.
For a compound like this compound or its derivatives, MD simulations can be used to:
Predict Binding Modes: Determine the most likely orientation and conformation of the ligand within the protein's active site. bohrium.com
Assess Binding Stability: By monitoring parameters like the Root Mean Square Deviation (RMSD), simulations can show whether the ligand remains stably bound to the target over time. rsc.org Stable binding is often characterized by persistent interactions.
Identify Key Interactions: Analyze the specific non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov These interactions are crucial for a ligand's affinity and specificity. mdpi.com
For example, MD simulations have been used to study how thiazole derivatives bind to enzymes like DNA gyrase or Enoyl-ACP reductase, providing a dynamic picture of the interactions that are essential for their biological activity. rsc.orgijpsonline.com
Binding Affinity Prediction and Docking Studies
Molecular docking simulations are pivotal in computational chemistry for predicting the binding orientation and affinity of a ligand to a specific protein target. In the context of this compound-containing compounds, these studies have been instrumental in elucidating potential therapeutic applications by identifying key molecular interactions within the binding sites of various biological targets.
One notable investigation focused on the degradation products of the antiviral drug simeprevir (B1263172), where the this compound moiety is a key structural feature. ujpronline.comujpronline.com These compounds were evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. ujpronline.comujpronline.com Docking studies revealed that these derivatives exhibit good binding affinities for Mpro, with calculated free energies of binding ranging from -6.23 to -7.65 kcal/mol. ujpronline.comujpronline.com
The this compound group was observed to play a direct role in the binding mechanism. For instance, in one of the docked compounds (Compound 1), the this compound moiety was positioned in the fourth pocket of the Mpro binding site, where it formed a hydrogen bond with the amino acid residue Asn142. ujpronline.comujpronline.com In another degradant (Compound 2), this same group was found in the third pocket, establishing two hydrophobic contacts with Pro168. ujpronline.comujpronline.com For a different compound, the this compound part occupied the second pocket, forming two hydrophobic interactions with His41 and a hydrogen bond with Thr190. ujpronline.comujpronline.com These interactions underscore the versatility of the this compound scaffold in adapting to different subpockets of an enzyme's active site.
Table 1: Molecular Docking Results of this compound-Containing Compounds against SARS-CoV-2 Mpro
| Compound | Binding Free Energy (kcal/mol) | Key Interactions involving this compound Moiety |
|---|---|---|
| Compound 1 | -6.95 | Hydrogen bond with Asn142 ujpronline.comujpronline.com |
| Compound 2 | -7.65 | Two hydrophobic contacts with Pro168 ujpronline.comujpronline.com |
| Compound 3 | -6.23 | Data not specified for this moiety ujpronline.comujpronline.com |
| Compound 4 | -6.44 | Data not specified for this moiety ujpronline.comujpronline.com |
Further computational research has explored derivatives of this compound for other therapeutic targets. Studies on novel this compound-4-phenyl-1,2,4-triazole derivatives have suggested potential antitubercular activity through computational evaluation. dergipark.org.tr Similarly, docking studies of isopropylthiazole-derived triazoles have been performed against DNA gyrase, a key bacterial enzyme, to rationalize their antimicrobial potential. mdpi.comresearchgate.net For instance, docking scores for certain thiazole derivatives against S. aureus DNA gyrase B ATPase ranged from -6.4 to -9.2 kcal/mol. researchgate.net Other research has pointed to the potential of 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives as inhibitors of Mycobacterium tuberculosis Enoyl-ACP reductase. scispace.comijpsonline.com
In a different context, theoretical investigations have shown that an isopropyl-thiazole ring system can selectively target guanine (B1146940) bases in the minor groove of DNA, highlighting its potential in the design of sequence-specific DNA-binding agents. soton.ac.uk
In Silico Prediction of Pharmacological Properties and Biological Mechanisms
In silico methods are crucial for forecasting the pharmacokinetic and pharmacodynamic profiles of new chemical entities, including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). These predictions help in the early-stage assessment of a compound's drug-likeness and potential biological effects.
For the simeprevir degradation products containing the this compound ring, ADMET properties were predicted using computational tools. ujpronline.comujpronline.com The analysis suggested that all the studied compounds were likely to be safe for the Central Nervous System (CNS). ujpronline.comujpronline.com Predictions for human intestinal absorption varied, with some compounds expected to have good absorption while others were predicted to have moderate absorption. ujpronline.comujpronline.com Furthermore, predictions regarding Blood-Brain Barrier (BBB) penetration indicated varied levels, from very low to medium, which is often a desirable trait for minimizing CNS side effects unless the target is within the brain. ujpronline.com
Table 2: Predicted ADMET Properties of this compound-Containing Compounds
| Compound | Predicted Human Intestinal Absorption | Predicted BBB Penetration Level | Predicted CNS Safety |
|---|---|---|---|
| Compound 1 | Good ujpronline.comujpronline.com | Medium ujpronline.com | Expected to be safe ujpronline.comujpronline.com |
| Compound 2 | Moderate ujpronline.comujpronline.com | Very Low ujpronline.com | Expected to be safe ujpronline.comujpronline.com |
| Compound 3 | Moderate ujpronline.comujpronline.com | Very Low ujpronline.com | Expected to be safe ujpronline.comujpronline.com |
| Compound 4 | Good ujpronline.comujpronline.com | Low ujpronline.com | Expected to be safe ujpronline.comujpronline.com |
The predicted biological mechanisms for this compound systems are derived from the docking studies against various enzymatic targets. The primary predicted mechanism is enzyme inhibition. For example, the interactions with SARS-CoV-2 Mpro suggest a mechanism of action rooted in the disruption of the viral life cycle. ujpronline.comujpronline.com
Investigations into other this compound derivatives have predicted different biological mechanisms based on their respective targets:
Antitubercular Activity: The predicted inhibition of enzymes like Mycobacterium tuberculosis Enoyl-ACP reductase suggests a mechanism that disrupts the synthesis of the mycobacterial cell wall. scispace.comijpsonline.com
Antibacterial Activity: The targeting of DNA gyrase by isopropylthiazole derivatives points to a mechanism involving the inhibition of bacterial DNA replication. mdpi.comresearchgate.net
Anticancer Activity: The selective binding to guanine in the DNA minor groove suggests a potential mechanism involving the disruption of DNA replication and transcription in cancer cells. soton.ac.uk
These in silico predictions provide a strong theoretical foundation for the biological activities of this compound derivatives, guiding further experimental validation and development of this chemical scaffold for various therapeutic purposes. scispace.comresearchgate.netmdpi.com
Reactivity Profiles and Mechanistic Investigations of 4 Isopropylthiazole Derivatives
Chemical Transformations of the Thiazole (B1198619) Ring System
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, exhibits a unique reactivity profile. While generally stable, the thiazole ring in 4-isopropylthiazole and its derivatives can undergo specific transformations under certain conditions, such as ring-opening and cyclization reactions.
Ring-Opening Reactions:
Ring-opening reactions of the thiazole nucleus are not commonplace due to its aromatic stability but can be induced under specific conditions, often involving strong nucleophiles or harsh reaction environments. For instance, treatment of certain thiazolium salts with a strong base can lead to the formation of a transient carbene, which can then undergo further reactions leading to ring cleavage. While specific studies on the ring-opening of this compound are not extensively documented, analogies can be drawn from the broader thiazole chemistry. For example, some thiazole derivatives have been shown to undergo ring-opening upon treatment with organometallic reagents or under certain catalytic conditions, leading to acyclic intermediates that can be used in further synthetic transformations.
Intramolecular Cyclization Reactions:
Derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are synthetically valuable for the construction of complex polycyclic molecules. For a cyclization to occur, the substituent on the this compound core must contain a reactive moiety that can attack a position on the thiazole ring or another part of the molecule. While specific examples involving this compound are scarce in the literature, the principles of intramolecular cyclization are well-established in heterocyclic chemistry. For instance, a substituent with a nucleophilic terminus could potentially attack an electrophilic site on the thiazole ring, leading to the formation of a new ring. The regioselectivity of such cyclizations would be influenced by the nature of the linker and the electronic properties of the thiazole ring.
Reactions of Substituents (e.g., Oxidation of Aldehyde, Reduction of Aldehyde, Electrophilic Substitution)
The substituents attached to the this compound ring undergo a variety of chemical transformations, which are crucial for the synthesis of diverse derivatives.
Oxidation of Aldehyde:
The aldehyde group, when present on the this compound ring (e.g., in 2-formyl-4-isopropylthiazole), can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. A common and effective oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄). The reaction is typically carried out in an alkaline medium. The mechanism involves the attack of the permanganate ion on the aldehyde, leading to the formation of a manganate (B1198562) ester intermediate, which then collapses to the carboxylic acid upon workup. The progress of the oxidation can often be monitored by the disappearance of the purple color of the permanganate ion.
Reduction of Aldehyde:
Conversely, the aldehyde group can be reduced to a primary alcohol. A widely used reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). This reagent is known for its selectivity in reducing aldehydes and ketones in the presence of less reactive functional groups. The reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695). The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated by the solvent to yield the primary alcohol, (4-isopropylthiazol-2-yl)methanol.
Electrophilic Substitution:
The this compound ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. The 4-isopropyl group is an electron-donating group, which activates the ring towards electrophilic attack. Theoretical studies and experimental observations on substituted thiazoles suggest that the C5 position is generally the most favored site for electrophilic attack, followed by the C2 position, depending on the nature of the electrophile and the other substituents present.
Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen atom (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively, using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst.
Influence of the 4-Isopropyl Group on Reactivity and Selectivity
The 4-isopropyl group exerts a significant influence on the reactivity and selectivity of reactions involving the this compound molecule through a combination of electronic and steric effects.
Electronic Effects:
The isopropyl group is an alkyl group, which is known to be electron-donating through an inductive effect (+I effect). This electron-donating nature increases the electron density of the thiazole ring, making it more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted thiazole ring. This activating effect is particularly pronounced at the positions ortho and para to the substituent in benzene (B151609) rings, and a similar influence is observed in heterocyclic systems. In the case of this compound, the increased electron density would facilitate electrophilic attack, primarily at the C5 position.
Steric Effects:
The isopropyl group is bulkier than a methyl or ethyl group. This steric hindrance can play a crucial role in determining the regioselectivity of reactions. For instance, in reactions where an incoming reagent needs to approach the C5 position of the thiazole ring, the bulky isopropyl group at the adjacent C4 position can sterically hinder this approach. This can lead to a preference for reaction at a less hindered site, or it can influence the stereochemical outcome of the reaction. An example of this steric hindrance has been noted in the Vilsmeier-Haack formylation of 4-substituted thiazoles, where a bulky substituent at the 4-position can decrease the yield of the 5-formyl product due to steric clash in the transition state.
Formation of Metal Coordination Complexes with this compound Ligands
Thiazole and its derivatives are known to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The nitrogen atom of the thiazole ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. Additionally, other heteroatoms or functional groups on the thiazole ring can also participate in coordination, leading to monodentate, bidentate, or polydentate ligands.
While specific studies detailing the formation of metal coordination complexes with this compound as the sole ligand are not widely reported, the principles of coordination chemistry of thiazoles can be applied. It is expected that this compound would coordinate to metal ions primarily through its nitrogen atom. The presence of the 4-isopropyl group could influence the stability and structure of the resulting complexes through its steric bulk, potentially affecting the coordination geometry around the metal center.
For example, thiazole-containing ligands have been used to synthesize complexes with copper(II), cobalt(II), nickel(II), and zinc(II). libretexts.org These complexes often exhibit interesting electronic and magnetic properties and have been investigated for their potential applications in catalysis and materials science. It is plausible that this compound could form similar complexes, with the isopropyl group potentially modulating the solubility and crystal packing of the resulting coordination compounds.
Nucleophilic Additions
Nucleophilic addition reactions are characteristic of compounds containing a carbonyl group, such as 2-formyl-4-isopropylthiazole. The carbon atom of the aldehyde group is electrophilic due to the polarization of the C=O bond and is therefore susceptible to attack by nucleophiles.
A wide range of nucleophiles can add to the aldehyde group, including:
Grignard Reagents (R-MgX): Addition of a Grignard reagent to 2-formyl-4-isopropylthiazole would lead to the formation of a secondary alcohol after acidic workup.
Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium compounds would also add to the aldehyde to form a secondary alcohol.
Cyanide Ion (CN⁻): The addition of a cyanide ion forms a cyanohydrin, which is a versatile intermediate in organic synthesis.
Amines (R-NH₂): Primary amines add to the aldehyde to form an imine (Schiff base) through a condensation reaction that involves the initial nucleophilic addition followed by dehydration.
Hydrazine (B178648) Derivatives: Reagents such as hydrazine, 2,4-dinitrophenylhydrazine, and semicarbazide (B1199961) react with the aldehyde to form the corresponding hydrazones, 2,4-dinitrophenylhydrazones, and semicarbazones, which are often crystalline solids useful for characterization.
The reactivity of the aldehyde group in 2-formyl-4-isopropylthiazole is influenced by the electronic properties of the thiazole ring. The electron-withdrawing nature of the thiazole ring can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Isopropylthiazole Derivatives
Systematic Design and Synthesis of Analogs for SAR Probes
The systematic design and synthesis of analogs are fundamental to SAR studies, allowing researchers to explore the impact of specific structural changes on biological activity thegoodscentscompany.com.
Modifications to the isopropyl group at the 4-position of the thiazole (B1198619) ring have been explored to understand its contribution to activity. For instance, the replacement of the isopropyl group with cyclopropyl (B3062369) or tert-butyl moieties allows for the assessment of changes in bioactivity thegoodscentscompany.com. The tert-butyl analog, such as 4-tert-butyl-1,3-thiazole-2-carbaldehyde, typically exhibits reduced solubility in polar solvents due to increased hydrophobicity, whereas the isopropyl group is known to strike a balance between solubility and reactivity fishersci.ca.
In some contexts, the specific nature of the alkyl group at a particular position is critical. For example, in studies of N-Myristoyltransferase inhibitors, substituting a 2-methyl group with an isopropyl group in certain thiazole derivatives (e.g., compound 66 analogs) resulted in a complete loss of activity in Trypanosoma brucei brucei proliferation assays, suggesting that the precise steric and electronic properties of the isopropyl group are crucial for interaction with the target enzyme nih.gov. Conversely, the presence of a C-isopropylthiazole moiety, as seen in compounds like Thiazotropsin A, has been shown to significantly enhance antimicrobial activity and DNA binding affinity, primarily due to increased hydrophobicity imparted by the isopropyl group labsolu.ca.
Beyond the isopropyl group, the introduction of various functionalities at other positions of the thiazole ring significantly impacts the SAR. Researchers have synthesized 4-isopropylthiazole-2-carbohydrazide analogs and further derivatized them into "clubbed" oxadiazole-thiazole and triazole-thiazole systems. These modifications were evaluated for their antibacterial, antifungal, and antitubercular properties, demonstrating that the substituted this compound-2-carbohydrazide moiety is instrumental in enhancing antitubercular efficacy newdrugapprovals.orgcenmed.comuni.lu.
The presence of a carbaldehyde group at the 2-position, as in 4-isopropyl-1,3-thiazole-2-carbaldehyde (B61702), increases the compound's electrophilicity and reactivity, making it amenable to further derivatization through reactions such as oxidation to a carboxylic acid or reduction to an alcohol fishersci.ca. The electron-donating effect of the isopropyl group can also facilitate electrophilic substitution reactions, particularly at the 2-position of the thiazole ring fishersci.ca. In 2-amino-5-isopropylthiazole-4-carboxylic acid, the amino group at position 2 can undergo nucleophilic substitution, while the carboxylic acid at position 4 can be reduced thegoodscentscompany.com.
A notable example of incorporating the this compound scaffold into a larger, biologically active molecule is TMC435350 (Simeprevir), a potent inhibitor of HCV NS3/4A protease. This compound features a 2-(this compound-2-yl) moiety, highlighting the potential for integrating the this compound core into complex molecular architectures for specific therapeutic targets chem960.comgoogle.com.
Pharmacophore Modeling and Mapping for Target Interaction Sites
Pharmacophore modeling and mapping are computational approaches used to identify the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target thegoodscentscompany.com. For 2-amino-5-isopropylthiazole-4-carboxylic acid, pharmacophore mapping has been employed to pinpoint the thiazole ring and the carboxylic acid group as critical moieties for target binding thegoodscentscompany.com.
Molecular docking simulations are frequently utilized to predict and visualize the molecular interactions between a ligand and its target. In studies involving this compound derivatives, such as those investigated as inhibitors of the COVID-19 main protease, docking simulations revealed specific binding mechanisms, including hydrogen bonds and hydrophobic contacts, within the enzyme's active site newdrugapprovals.orgnih.gov. For instance, the this compound moiety of TMC435350 was observed to occupy a distinct pocket within the COVID-19 main protease, forming key hydrogen bonds or hydrophobic interactions, thereby delineating crucial target interaction sites nih.gov.
Correlation of Structural Features with Biological Activities (e.g., Lipophilicity, Steric Hindrance)
The interplay between structural features and biological activities is a cornerstone of SAR studies, with lipophilicity and steric hindrance being two critical parameters.
Lipophilicity: The isopropyl group is known to enhance the bioavailability and antimicrobial potency of this compound derivatives, a phenomenon often attributed to its lipophilic character fishersci.ca. For example, the C-isopropylthiazole unit in Thiazotropsin A contributes to increased hydrophobicity, leading to higher affinity for G·C-rich sequences in DNA and consequently, enhanced antimicrobial activity labsolu.ca. However, an excessive increase in lipophilicity can sometimes be detrimental. In some instances, highly lipophilic compounds (e.g., those with logP values around 5.5) have shown reduced efficacy, possibly due to increased non-specific binding to proteins or membranes, underscoring the importance of optimizing lipophilicity for desired biological effects nih.gov.
Investigation of Electronic Effects of Substituents on Activity
Electronic effects of substituents play a vital role in modulating the reactivity and biological activity of this compound derivatives. The isopropyl group, being an alkyl substituent, exerts an electron-donating effect through hyperconjugation. This electron donation can influence the electron density of the thiazole ring, making it more susceptible to electrophilic substitution reactions, particularly at the 2-position fishersci.ca.
In the broader context of thiazole derivatives, the electronic nature of substituents on appended aromatic rings has been shown to impact biological activity. For instance, the presence of electron-withdrawing groups on a phenyl ring linked to the thiazole system can enhance antibacterial activity, while electron-donating groups on a similar phenyl ring might improve antifungal activity newdrugapprovals.org.
Computational methods, such as Density Functional Theory (DFT), are employed to investigate these electronic effects. DFT calculations can determine frontier molecular orbitals (HOMO/LUMO), which provide insights into a molecule's nucleophilic and electrophilic sites. For example, an electron-withdrawing effect from a carboxylic acid group can lower the HOMO energy, thereby influencing the compound's binding affinity to enzyme active sites thegoodscentscompany.com. In studies involving 1,2,4-triazole (B32235) derivatives (often hybridized with thiazoles), increased electron-withdrawing or electron-donating capacity of substituents on a phenyl ring at the fourth position was correlated with improved antibacterial activity uni.lu. Similarly, electron-withdrawing groups like chlorine, bromine, or fluorine on a phenyl ring in pyridazinone-thiazole hybrids were found to enhance seizure protection uni.lu.
Advanced Research Applications in Medicinal Chemistry
Antimicrobial Agents: Development and Mechanistic Insights
Derivatives of 4-isopropylthiazole have demonstrated notable efficacy as antimicrobial agents, with research highlighting their activity against a wide array of pathogens.
Antibacterial Activity Against Gram-Positive and Gram-Negative Pathogens
The this compound scaffold has been a focal point in the synthesis of novel antibacterial agents. Studies have shown that derivatives incorporating this moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of this compound-2-carbohydrazide analogs displayed greater antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria. researchgate.net It was observed that derivatives with electron-withdrawing groups were more potent. researchgate.net
Further research into 2-amino-5-isopropylthiazole-4-carboxylic acid revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. Similarly, other synthesized this compound derivatives have shown good to moderate antibacterial effects. nih.gov The antibacterial potential of these compounds is often enhanced by clubbing the thiazole (B1198619) ring with other heterocyclic systems like triazoles and oxadiazoles. researchgate.netcornell.edu For example, certain 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) derivatives exhibited good or moderate antibacterial inhibition. cornell.educapes.gov.br
The following table summarizes the antibacterial activity of selected this compound derivatives:
Antibacterial Activity of this compound Derivatives| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference(s) |
|---|---|---|---|
| This compound-2-carbohydrazide analogs | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Higher activity against Gram-positive bacteria | researchgate.net |
| 2-Amino-5-isopropylthiazole-4-carboxylic acid | Staphylococcus aureus | 32 µg/mL | |
| 2-substituted-5-[isopropylthiazole] clubbed triazoles/oxadiazoles | General antibacterial | Good to moderate inhibition | cornell.educapes.gov.br |
| This compound hydrazide analogs | General antibacterial | Good or moderate activity | nih.gov |
Antifungal Activity Against Fungal Strains
In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal potential. Several studies have reported their efficacy against various fungal strains, including the opportunistic pathogen Candida albicans. researchgate.netnih.govitmedicalteam.pl
A study on this compound-2-carbohydrazide analogs and their derived triazole and oxadiazole systems showed that some of these compounds exhibited good or moderate antifungal activity. researchgate.netnih.gov Further research on 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles identified compounds with excellent antifungal activity. cornell.educapes.gov.br Specifically, compounds 3h and 7c from this series were highlighted for their potent effects. cornell.edu The antifungal activity of these derivatives underscores the versatility of the this compound scaffold in developing broad-spectrum antimicrobial agents. thaiscience.info
The table below outlines the antifungal activity of some this compound derivatives:
Antifungal Activity of this compound Derivatives| Compound/Derivative | Fungal Strain(s) | Activity | Reference(s) |
|---|---|---|---|
| This compound-2-carbohydrazide analogs | Candida albicans | Good or moderate activity | researchgate.netnih.gov |
| 2-substituted-5-[isopropylthiazole] clubbed triazoles/oxadiazoles | General antifungal | Excellent activity (compounds 3h and 7c) | cornell.educapes.gov.br |
| Thiazolylcoumarin derivatives | Candida albicans | Very good activity | itmedicalteam.pl |
Antitubercular Activity Against Mycobacterium tuberculosis
The fight against tuberculosis has also benefited from research into this compound derivatives. Several synthesized analogs have shown promising activity against Mycobacterium tuberculosis. nih.govitmedicalteam.plconnectjournals.com
A notable study focused on this compound-2-carbohydrazide analogs and their clubbed triazole and oxadiazole derivatives. researchgate.netnih.gov The results indicated that some of these compounds had significantly greater antitubercular efficacy than the parent carbohydrazide, suggesting the crucial role of the substituted this compound moiety in enhancing this activity. researchgate.netnih.gov Specifically, compounds 7a, 7b, 7d, and 4 from this series were highlighted for their potent effects against the H37Rv strain of M. tuberculosis. researchgate.netnih.gov
Further investigations into 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazole derivatives also revealed potent antitubercular agents. cornell.educapes.gov.br Compounds 4b and 6g, for instance, exhibited a twofold enhanced potency compared to the parent compound. cornell.educapes.gov.br
The following table presents the antitubercular activity of selected this compound derivatives:
Antitubercular Activity of this compound Derivatives| Compound/Derivative | Target | Activity | Reference(s) |
|---|---|---|---|
| This compound-2-carbohydrazide analogs (compounds 7a, 7b, 7d, 4) | Mycobacterium tuberculosis H37Rv | Considerably greater efficacy than parent compound | researchgate.netnih.gov |
| 2-substituted-5-[isopropylthiazole] clubbed triazoles/oxadiazoles (compounds 4b, 6g) | Mycobacterium tuberculosis H37Rv | Twofold enhanced potency than parent compound | cornell.educapes.gov.br |
| This compound-2-carbohydrazide analogs (compounds 18a-c) | Mycobacterium tuberculosis H37Rv | Potent antitubercular efficacy | itmedicalteam.pl |
Inhibition of Biofilm Formation
Bacterial biofilms pose a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. Research has explored the potential of thiazole derivatives in inhibiting biofilm formation. While direct studies on this compound's antibiofilm activity are emerging, related thiazole compounds have shown promise. For instance, certain pyrazole (B372694) derivatives bearing a thiazol-4-one moiety have demonstrated significant potential in reducing biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. acs.org Similarly, some 1,3,4-oxadiazole derivatives have been shown to inhibit biofilm formation in a dose-dependent manner. nih.gov The ability of microorganisms to form biofilms is a major contributor to antibiotic resistance, and inhibiting this process is a key therapeutic strategy. chiet.edu.egnih.gov
Targeting Bacterial and Fungal Enzymes (e.g., DNA Gyrase B, DHFR)
The mechanism of action for many antimicrobial agents involves the inhibition of essential microbial enzymes. Thiazole derivatives have been identified as inhibitors of various bacterial and fungal enzymes, including DNA gyrase and dihydrofolate reductase (DHFR). nih.gov For example, a series of pyrazole derivatives incorporating a thiazol-4-one moiety were found to be active inhibitors of both DNA gyrase and DHFR. acs.org This dual inhibition is a promising strategy to combat drug-resistant pathogens. Molecular docking studies have further elucidated the binding interactions of these compounds with the active sites of these enzymes. acs.org
Anticancer and Antineoplastic Research
Beyond their antimicrobial properties, derivatives of this compound have also been explored for their potential as anticancer agents. ontosight.ai Research has shown that certain compounds containing the this compound moiety exhibit cytotoxic effects against various cancer cell lines.
For instance, a study on this compound-2-carbohydrazide analogs revealed that compounds 4 and 7b showed appreciable cytotoxicity at a concentration of 250µM. researchgate.netnih.gov Another study investigating 2-amino-5-isopropylthiazole-4-carboxylic acid demonstrated its ability to inhibit the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC₅₀ values of 15 µM and 20 µM, respectively. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Furthermore, research on ibuprofen (B1674241) N-acyl-1,3,4-oxadiazole derivatives, which can be conceptually related to the broader class of heterocyclic compounds including thiazoles, has shown very good antitumor activity against the MCF-7 breast cancer cell line. sysrevpharm.org
The following table summarizes the anticancer activity of selected derivatives:
Anticancer Activity of this compound and Related Derivatives| Compound/Derivative | Cell Line(s) | Activity/IC₅₀ | Mechanism | Reference(s) |
|---|---|---|---|---|
| This compound-2-carbohydrazide analogs (compounds 4 and 7b) | Not specified | Appreciable cytotoxicity at 250µM | Not specified | researchgate.netnih.gov |
| 2-Amino-5-isopropylthiazole-4-carboxylic acid | MCF-7 (Breast cancer), A549 (Lung cancer) | 15 µM (MCF-7), 20 µM (A549) | Apoptosis, Cell cycle arrest | |
| Ibuprofen N-acyl-1,3,4-oxadiazole derivatives | MCF-7 (Breast cancer) | High percentage of inhibition | Not specified | sysrevpharm.org |
Inhibition of Cancer Cell Line Proliferation
Derivatives incorporating the this compound scaffold have shown significant antiproliferative activity against a range of human cancer cell lines. Research has demonstrated the cytotoxic effects of these compounds against breast (MCF-7), lung (A549), colorectal (HCT-116, HT-29), and liver (HepG2) cancer cells. chula.ac.thbiopolymers.org.uamdpi.com
For instance, novel thiazole-bearing heterocycles have been tested for their anti-proliferative capabilities against MCF-7, HepG2, and HCT-116 cell lines, with some analogues showing high potency. mdpi.com Similarly, other studies have highlighted the anticancer potential of thiazole derivatives against cell lines such as PC3, MCF-7, Hep-2, and HepG2. mdpi.com The inhibitory concentration (IC50) values often fall within the micromolar range, indicating a promising level of activity. Specifically, the human hepatocellular carcinoma HepG2 cells have been found to be particularly sensitive to certain thiadiazole derivatives, which are structurally related to thiazoles. biopolymers.org.ua Thiazolyl-pyrazoline derivatives have also been synthesized and screened for their cytotoxic effects on A549 and MCF-7 human adenocarcinoma cell lines. researchgate.net
Table 1: Antiproliferative Activity of Thiazole Derivatives against Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Key Findings |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Thiazole derivatives demonstrate significant growth inhibition, with some hybrids showing better efficacy than standard drugs like 5-fluorouracil. mdpi.com |
| A549 | Lung Adenocarcinoma | In vitro studies confirm that this compound-related compounds can inhibit the proliferation of lung cancer cells. researchgate.net |
| HCT-116 | Colorectal Carcinoma | Thiazole analogues have been shown to be effective against colorectal carcinoma cells. mdpi.com |
| HepG2 | Hepatocellular Carcinoma | These cells have shown high sensitivity to thiazole and related thiadiazole derivatives. biopolymers.org.uamdpi.com |
| HT-29 | Colorectal Adenocarcinoma | Certain thiazole analogues have exhibited remarkable effectiveness against this cell line. mdpi.comnih.gov |
Mechanisms of Action: Apoptosis Induction and Cell Cycle Arrest
The anticancer effects of this compound derivatives are not limited to mere cytotoxicity; they are often mediated by specific molecular mechanisms. Key among these are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, which prevent cancer cells from dividing and proliferating.
Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their systematic destruction. For example, some novel anticancer agents based on related structures were found to increase the levels of active caspase-3, a key executioner enzyme in apoptosis, and increase the percentage of apoptotic cells. researchgate.net Furthermore, ritonavir (B1064), a protease inhibitor with structural elements relevant to this discussion, has been shown to induce cell cycle arrest at the G0/G1 or G1 phase in various cancer cell lines, a mechanism partially mediated by the downregulation of key proteins like cyclin-dependent kinases (CDKs). mdpi.com This disruption of the normal cell cycle progression is a critical component of their therapeutic potential.
Enzyme Inhibition as a Therapeutic Strategy (e.g., EGFR Kinase)
A significant strategy in modern cancer therapy is the targeted inhibition of enzymes that are crucial for cancer cell survival and growth. Derivatives of this compound have been investigated as inhibitors of such enzymes, with the Epidermal Growth Factor Receptor (EGFR) kinase being a notable target. researchgate.netfarmaciajournal.com EGFR is often overexpressed in various tumors, and its inhibition can block downstream signaling pathways that promote cell proliferation.
Research into thiazolyl-pyrazoline hybrids has identified compounds that exert significant EGFR inhibitory activity. researchgate.net Docking simulations and in vitro assays have confirmed that these molecules can bind to the active site of the EGFR kinase, preventing its normal function. farmaciajournal.comresearchgate.net For instance, certain thiazolidinone derivatives have displayed potent inhibitory activity against both EGFR and HER-2 kinases, with IC50 values comparable to the standard drug erlotinib. farmaciajournal.comresearchgate.net This targeted approach offers the potential for more selective and less toxic cancer treatments.
Antiparasitic Agents
The versatile this compound scaffold has also been explored for its potential in combating parasitic diseases, which remain a major global health concern. Research has focused on its application in developing new drugs against malaria, leishmaniasis, and trypanosomiasis.
Research in Antimalarial Drug Discovery
The emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum, necessitates the urgent discovery of new antimalarial agents with novel mechanisms of action. anr.fr Thiazole and its associated hybrid structures, such as those combined with 1,2,4-triazoles, have been identified as a promising class of compounds in this area. nih.goveurekaselect.com
While direct studies on this compound as a standalone antimalarial agent are part of broader screening programs, its derivatives are being investigated. eurekaselect.comfrontiersin.org The general strategy involves synthesizing hybrid molecules that combine the thiazole ring with other pharmacophores known to have antimalarial properties, such as quinoline (B57606). eurekaselect.com These efforts aim to develop compounds active against various life-cycle stages of the parasite, including those responsible for transmission, to support malaria eradication goals. mmv.org The development of purine (B94841) analogues, which are structurally distinct from current drugs, highlights the search for innovative chemical structures. anr.fr
Exploration of Antileishmanial Potential
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current treatments are often limited by toxicity and developing resistance. The 1,2,4-triazole scaffold, often linked with thiazole moieties, has shown potential as a source of new antileishmanial agents. nih.govsci-hub.se
Research has demonstrated that hybrids incorporating these heterocyclic systems can exhibit antileishmanial activity. researchgate.neturan.ua The development of these compounds is part of a broader effort to identify new chemical entities that can overcome the limitations of existing therapies for neglected diseases. eurekaselect.com
Anti-Trypanosomal Investigations
African trypanosomiasis, or sleeping sickness, is another parasitic disease where new therapeutic options are needed. Research has shown that oligoamides containing the 2-amino-5-alkylthiazole-4-carboxylic acid unit possess potent activity against Trypanosoma brucei, the parasite responsible for the disease. researchgate.net
Notably, a compound featuring an unprotected carboxylic acid group, a departure from the typical structure of DNA minor groove binders, demonstrated an activity of 63 nM against T. brucei. researchgate.net This highlights the potential of thiazole derivatives in the anti-trypanosomal drug discovery pipeline. Related thiazole derivatives have also been identified for their anti-trypanosomal activities in other studies. frontiersin.orgsmolecule.com
Antiviral Agents (e.g., HCV Protease Inhibition, Anti-HIV)
The this compound moiety has been identified as a critical component in the development of potent antiviral drugs, particularly against the Hepatitis C virus (HCV) and the Human Immunodeficiency Virus (HIV).
In the realm of HCV research, the this compound group is a key structural feature of Simeprevir (B1263172) (also known as TMC435350), a potent inhibitor of the HCV NS3/4A protease. researchgate.netnewdrugapprovals.org The NS3/4A protease is an enzyme essential for the replication of the Hepatitis C virus. nih.gov Simeprevir, an orally administered drug, is used in combination therapies for the treatment of chronic hepatitis C, specifically genotype 1 infections, in adults with compensated liver disease. newdrugapprovals.orgloterre.fr Structure-activity relationship (SAR) analyses of macrocyclic inhibitors identified a derivative containing a 2-(this compound-2-yl)-7-methoxy-8-methylquinolin-4-yloxy moiety as a highly effective inhibitor of both the HCV NS3/4A protease and viral replication in replicon systems. researchgate.net
Table 1: Activity of Simeprevir (TMC435350) containing the this compound moiety
| Target | Metric | Value |
|---|---|---|
| HCV NS3/4A Protease | Ki | 0.36 nM |
| Viral Replication | Replicon EC50 | 7.8 nM |
Data sourced from ResearchGate. researchgate.net
Furthermore, derivatives incorporating an isopropylthiazole moiety have demonstrated significant anti-HIV activity. researchgate.net Research into non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) has led to the synthesis of thiazolidenebenzenesulfonamide derivatives. nih.gov Within this class of compounds, those combining a 2-cyanophenyl group with a 4-methyl-5-isopropylthiazole moiety exhibited exceptionally potent anti-HIV-1 activity. nih.gov Another compound from this series, which pairs a 2-hydroxyphenyl group with a 4-chloro-5-isopropylthiazole moiety, proved to be a highly active inhibitor against mutant reverse transcriptase enzymes. nih.gov Thiazole and rhodanine-based molecules have been reported to exhibit a broad spectrum of biological activities, including anti-HIV properties. researchgate.netrroij.com
Anti-inflammatory Properties and Mechanisms
Thiazole derivatives, including those with a this compound core, have been investigated for their anti-inflammatory potential. mdpi.com The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of inflammatory mediators. smolecule.com For instance, certain 2-Amino-5-isopropylthiazole-4-carboxylic acid derivatives have been shown in animal models to reduce levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases.
Hydrazide derivatives are known to possess a wide range of biological activities, including anti-inflammatory properties. researchgate.net Specifically, new this compound hydrazide analogs have been synthesized and identified as a novel class of potential therapeutic agents, with anti-inflammatory activity being one of their reported biological properties. itmedicalteam.plsoeagra.com The anti-inflammatory activity of certain thiazole derivatives has been found to be comparable to or even greater than that of established anti-inflammatory drugs like diclofenac (B195802) and indomethacin (B1671933) in some studies. mdpi.com The mechanism of action for the anti-inflammatory effects of some thiazole-containing compounds may involve the inhibition of enzymes critical for the inflammatory process.
Antioxidant Properties and Applications in Biological Systems
The this compound scaffold has also been incorporated into molecules exhibiting antioxidant properties. Antioxidants are crucial for protecting biological systems from oxidative stress, which is implicated in numerous diseases.
Research has shown that this compound hydrazide analogs possess antioxidant activity. researchgate.netsciencepublishinggroup.com In addition to hydrazide derivatives, other thiazole-containing compounds have been evaluated for their ability to scavenge free radicals. For example, certain 4-methyl-2-[(3-arylsydnon-4-ylmethylene) hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters have exhibited potent DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity, which was comparable to that of vitamin E. itmedicalteam.pl The antioxidant potential of thiazole derivatives makes them interesting candidates for further investigation in the context of diseases associated with oxidative damage. mdpi.com Substituted 1,3,4-thiadiazoles, which are structurally related to thiazoles, have also been a focus of research for developing potent antioxidants. granthaalayahpublication.org
Enzyme Inhibitory Activities
Derivatives of this compound have been shown to inhibit various enzymes, highlighting their potential as targeted therapeutic agents.
Inhibition of Glycosidases (e.g., α-Amylase, α-Glucosidase)
The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key strategy in the management of type 2 diabetes. mdpi.com While direct studies on this compound are limited in this specific area, related heterocyclic structures have shown significant promise. For instance, 1,2,4-triazole-bearing bis-hydrazone derivatives have been synthesized and evaluated for their dual inhibitory activities against α-amylase and α-glucosidase. acs.orgnih.gov Some of these compounds exhibited inhibitory potentials many times greater than the standard drug, acarbose. acs.orgnih.gov
Similarly, quinoline-based triazole hybrid analogs have been identified as effective inhibitors of both α-amylase and α-glucosidase. frontiersin.org Kinetic studies on some quinoline hybrids revealed a non-competitive mode of inhibition for α-glucosidase, classifying them as allosteric inhibitors. mdpi.com These findings suggest that incorporating a thiazole or a bioisosteric triazole ring system into molecular designs could be a fruitful approach for developing new antidiabetic agents that target glycosidases. mdpi.comfrontiersin.org
Table 2: α-Amylase and α-Glucosidase Inhibitory Activity of Selected Triazole Derivatives
| Compound Type | Enzyme | IC50 Range (µM) | Standard (Acarbose) IC50 (µM) |
|---|---|---|---|
| Triazole-bearing bis-hydrazones | α-Amylase | 0.70 - 35.70 | 10.30 |
| Triazole-bearing bis-hydrazones | α-Glucosidase | 1.10 - 30.40 | 9.80 |
| Quinoline-based triazoles | α-Amylase | 0.80 - 40.20 | 10.30 |
| Quinoline-based triazoles | α-Glucosidase | 1.20 - 43.30 | 9.80 |
Data sourced from ACS Omega and Frontiers. acs.orgnih.govfrontiersin.org
Aromatase Inhibition Studies
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of treatment for hormone-dependent breast cancer. nih.gov Non-steroidal aromatase inhibitors often feature an azole ring system that coordinates with the heme group of the enzyme. nih.gov
Research in this area has led to the synthesis of 4-(aryl/heteroaryl)-2-(pyrimidin-2-yl)thiazole derivatives as potential aromatase inhibitors. nih.gov One compound from this series, 4-(2-hydroxyphenyl)-2-(pyrimidine-2-yl)thiazole, was found to be a potent inhibitor of the aromatase enzyme with a very low IC50 value. nih.gov Furthermore, the 1,2,4-triazole scaffold is a well-established pharmacophore in clinically used aromatase inhibitors such as anastrozole, vorozole, and letrozole. researchgate.netfrontiersin.org This highlights the potential of thiazole and related triazole structures in the design of new and effective aromatase inhibitors. frontiersin.orgnih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds within the active site of the aromatase enzyme. nih.govjournaljpri.com
Table 3: Aromatase Inhibitory Activity of a Selected Thiazole Derivative
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| 4-(2-hydroxyphenyl)-2-(pyrimidine-2-yl)thiazole | Aromatase | 0.42 |
Data sourced from PubMed. nih.gov
Modulation of Metabolic Pathways in Pathogens
Targeting essential metabolic pathways in pathogens that are absent in humans is a promising strategy for developing new antimicrobial agents. ijrpr.comnih.gov Thiazole derivatives have been investigated for their ability to interfere with these vital processes.
For example, methyl 2-amino-5-isopropylthiazole-4-carboxylate has been studied for its potential to interact with and inhibit enzymes involved in the metabolic pathways of various pathogens, which may contribute to its antimicrobial effects. smolecule.com More broadly, thiazole derivatives have shown significant antimicrobial activities, making them candidates for drug development against a range of pathogens. smolecule.com Research on thioacetamide-linked 1,2,3-triazoles has identified a class of antimetabolites that disrupt cysteine biosynthesis in Gram-negative bacteria by targeting the enzyme Cysteine Synthase A (CysK). nih.gov While this specific example involves a triazole, it demonstrates the principle of modulating pathogen-specific metabolic pathways with heterocyclic compounds. nih.gov The inhibition of enzymes crucial for bacterial survival, such as those involved in folic acid synthesis, is a well-established antibacterial mechanism. ijrpr.com
Minor Groove Binders (MGBs): DNA Binding and Biological Impact
The incorporation of a this compound moiety into the structure of minor groove binders (MGBs) represents a significant strategy in the design of synthetic ligands with enhanced DNA binding affinity and specific biological activities. This heterocyclic system, when replacing traditional building blocks like N-methylpyrrole, introduces unique steric and electronic properties that modulate the interaction of the MGB with the DNA minor groove.
Research into MGBs containing this compound has demonstrated that this modification can lead to potent antimicrobial, antiparasitic, and antitubercular agents. The bulky and hydrophobic nature of the isopropyl group plays a crucial role in these interactions. nih.gov The thiazole ring itself, with its sulfur and nitrogen heteroatoms, offers different hydrogen bonding capabilities compared to pyrrole, allowing for recognition of different DNA sequences. nih.gov
A notable example of an MGB containing this moiety is Thiazotropsin A. nih.gov Studies have shown that the inclusion of the isopropyl-thiazole ring makes the molecule more hydrophobic. Current time information in Hyderabad, IN. DNA footprinting experiments have revealed that Thiazotropsin A has a high affinity for the specific DNA sequence 5'-ACTAGT-3'. nih.govmdpi.com This is in contrast to the typical AT-rich sequences preferred by many natural MGBs like distamycin. mdpi.com The binding occurs in a 2:1 ligand-to-DNA duplex ratio, with the two ligand molecules arranged in a head-to-tail, side-by-side fashion. nih.gov The bulkiness of the isopropyl group causes the two bound molecules to be staggered relative to each other, allowing the complex to read a total of six base pairs. nih.gov
The substitution of one of the N-methylpyrrole rings in Thiazotropsin A with N-methylimidazole led to the creation of Thiazotropsin B. This modification alters the preferred binding sequence to (A/T)CGCG(T/A), demonstrating that the strategic placement of different heterocyclic rings, including this compound, can reprogram the sequence specificity of the MGB. nih.govresearchgate.net
The biological impact of these this compound-containing MGBs is significant. They have shown considerable antimicrobial activity, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), and also against fungi like Candida albicans. Current time information in Hyderabad, IN. Furthermore, derivatives have been identified with potent antiparasitic activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, with some compounds exhibiting IC50 values below 40 nM. researchgate.net Additionally, certain this compound hydrazide analogs have demonstrated promising antitubercular efficacy. researchgate.net
The enhanced lipophilicity and altered hydrogen bonding capacity conferred by the this compound group are key to the improved biological performance of these MGBs. researchgate.net The ability to synthesize and modify these complex molecules allows for the fine-tuning of their DNA binding properties and biological effects, making them a promising class of compounds in medicinal chemistry. semanticscholar.org
Detailed Research Findings
DNA Binding Properties of Thiazotropsin A and its Analogues
The binding of Thiazotropsin A to its cognate DNA sequence 5'-ACTAGT-3' has been characterized using various biophysical techniques, including DNase I footprinting, fluorescence melting experiments, and isothermal titration calorimetry (ITC). These studies have confirmed a high binding affinity, with binding constants (K_a) reported to be in the range of 10⁶ to 10⁸ M⁻¹. researchgate.net The interaction is primarily driven by enthalpic contributions from hydrogen bonding and van der Waals interactions. researchgate.net
Further research on analogues has provided insights into the structure-activity relationship. The replacement of the formamide (B127407) headgroup of Thiazotropsin A with a nicotinamide (B372718) group in the analogue AIK-18/51 was found to significantly enhance DNA association characteristics. nih.gov In another analogue, Thiazotropsin B, the substitution of an N-methylpyrrole with an N-methylimidazole shifts the binding preference to GC-rich sequences. researchgate.netresearchgate.net This change from the 5'-ACTAGT-3' sequence for Thiazotropsin A to 5'-(A/T)CGCG(T/A)-3' for Thiazotropsin B resulted in a significant gain in binding enthalpy. researchgate.net
| Compound | Core Structure Features | Target DNA Sequence | Binding Affinity (K_a) | Thermodynamic Driver |
|---|---|---|---|---|
| Thiazotropsin A | Formyl-Py-Py-iPrTh-Dp | 5'-ACTAGT-3' | 10⁶ - 10⁸ M⁻¹ researchgate.net | Enthalpy researchgate.net |
| Thiazotropsin B | Ac-Im-Py-iPrTh-Dp | 5'-(A/T)CGCG(T/A)-3' | Higher than Thiazotropsin A for GC sites researchgate.net | Enthalpy researchgate.net |
| AIK-18/51 | Nicotinamide-Py-Py-iPrTh-Dp | 5'-ACTAGT-3' | Enhanced vs. Thiazotropsin A nih.gov | Not specified |
Biological Activity of this compound MGBs
The incorporation of the this compound moiety has led to the development of MGBs with a broad spectrum of biological activities. These compounds have demonstrated significant potential as anti-infective and antiproliferative agents. For instance, Strathclyde Minor Groove Binders (S-MGBs) containing a C-alkylthiazole moiety have shown potent antimalarial activity with IC₅₀ values in the range of 30–500 nM. Current time information in Hyderabad, IN.
In the realm of antibacterial agents, compounds like MGB-BP-3, which features a hydrophobic head group and a C-alkylthiazole, have exhibited high potency against various strains of S. aureus, including methicillin-sensitive and resistant strains, with MIC values between 0.5–13 µg/mL. Current time information in Hyderabad, IN. Furthermore, certain this compound hydrazide derivatives have shown notable antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net
| Compound Class/Example | Biological Activity | Organism/Cell Line | Potency (IC₅₀/MIC) |
|---|---|---|---|
| Thiazotropsin A analogues | Antimicrobial | MRSA, Candida albicans | Significant activity reported Current time information in Hyderabad, IN. |
| Strathclyde MGBs (alkene-linked, C-alkylthiazole) | Antimalarial | Plasmodium falciparum (3D7 & Dd2 strains) | 30–500 nM Current time information in Hyderabad, IN. |
| MGB-BP-3 | Antibacterial (Gram-positive) | S. aureus (various strains) | 0.5–13 µg/mL Current time information in Hyderabad, IN. |
| This compound hydrazide analogues (e.g., 7a, 7b, 7d, 4) | Antitubercular | Mycobacterium tuberculosis H37Rv | Greater efficacy than parent compound researchgate.net |
| Strathclyde MGBs | Antiparasitic | Trypanosoma brucei | <40 nM for lead compounds researchgate.net |
Applications in Agrochemical Research and Plant Science
Precursors for Novel Pesticide Development
The thiazole (B1198619) structure, including that found in 4-Isopropylthiazole derivatives, is recognized for its contribution to biological activity, making these compounds valuable as precursors in the development of effective pesticides. For instance, 4-Isopropyl-1,3-thiazole-2-carbaldehyde (B61702) serves as a precursor in the synthesis of new pesticides that aim to improve crop yields. thegoodscentscompany.com The unique structural features of such thiazole derivatives allow for further modifications, which can lead to the creation of novel bioactive compounds with targeted pesticidal properties. thegoodscentscompany.com
Components for Herbicide Synthesis
Beyond pesticides, this compound derivatives are also explored as components in the synthesis of herbicides. This compound-2-carboxylic acid is noted for its important functions in pesticide research and development, implying its potential role as a precursor in herbicide synthesis. uni.lu The broader class of thiazole compounds, including those with isopropyl substitutions, can be incorporated into agrochemical formulations to act as herbicides. thegoodscentscompany.com Research into thiazole derivatives highlights their utility as building blocks for more complex agrochemicals. newdrugapprovals.org
Investigation as Plant Growth Regulators and Enhancers of Crop Resilience
Certain this compound derivatives have shown promise as plant growth regulators and in enhancing crop resilience. (S)-4-Isopropylthiazolidine-2-thione , for example, has been recognized for its potential in agricultural applications, specifically for its ability to enhance crop yield and resilience. Its inclusion in agrochemical formulations is noted for helping improve crop resilience against pests and diseases, thereby contributing to better yields and agricultural sustainability.
Role in Improving Agricultural Yields through Biochemical Modulation
The application of this compound derivatives can contribute to improving agricultural yields through various biochemical modulation mechanisms. One such mechanism involves their use as attractants in pest control. 2-Isopropyl-4-methylthiazole , a related compound, is utilized as an effective attractant in pest control formulations. By luring insects away from crops, these compounds can reduce the necessity for conventional pesticides, offering a more targeted approach to pest management and indirectly supporting higher agricultural productivity.
Compound Names and PubChem CIDs
Advanced Applications in Materials Science and Supramolecular Chemistry
Integration into Polymeric Systems
4-Isopropylthiazole derivatives serve as valuable building blocks for the development of specialty polymers and coatings, contributing to enhanced material properties such as durability and resistance to environmental factors. The incorporation of thiazole (B1198619) moieties into polymer structures can lead to materials with high thermal stability and diverse pharmacological activities. For instance, the chemical properties of benzothiazole-based compounds, which share structural similarities with this compound, have been extensively investigated in polymer science due to their high thermal stability and pharmacological activity nih.gov.
Research has explored the synthesis of various thiazole-containing polymers and oligomers, and their transition metal complexes, for their thermal stability and antimicrobial activity nih.govrjlbpcs.com. These metal-polymer complexes, also known as metal-composites, find applications in areas such as wastewater treatment for metal recovery, protective coatings, and the manufacturing of antimicrobial and surgical materials rjlbpcs.com. The blending of metals with thermally resistant polymers effectively increases their thermal stability rjlbpcs.com.
Development of Novel Supramolecular Architectures
The ability of this compound and its analogues to engage in specific intermolecular interactions makes them valuable in the construction of novel supramolecular architectures. Thiazole-containing compounds, particularly those with isopropyl thiazole as a lipophilic building block, have been studied for their solution-phase self-association characteristics and DNA molecular-recognition properties researchgate.net. For example, thiazotropsin analogues, which incorporate isopropyl thiazole, exhibit self-assembly characteristics and enhanced DNA association researchgate.net. The self-assembly of these molecules can lead to aggregated states where monomers are arranged in a manner that mirrors their arrangement when bound to the DNA minor groove najah.edu. This suggests a fundamental relationship between the ligand's intrinsic self-assembly and its biological recognition.
The formation of three-dimensional network architectures can be achieved through strong intermolecular bonds, such as N—H···N, N—H···S, and N—H···O, as well as weaker C—H···O and C—H···S bonds, linking chains of molecules sciencepublishinggroup.comsciencepublishinggroup.com. These intricate networks contribute to the cohesion and stability of the resulting supramolecular polymers sciencepublishinggroup.com.
Corrosion Inhibition Studies
Thiazole derivatives, including those related to this compound, have been investigated for their potential as corrosion inhibitors. The presence of nitrogen and sulfur atoms in the thiazole ring allows for adsorption onto metal surfaces, forming a protective film that prevents direct contact between the metal and corrosive agents researchgate.netscirp.org. This physical or chemical interaction between the inhibitor and the metal surface plays a crucial role in mitigating corrosion researchgate.net.
Studies on various heterocyclic compounds, including 1,2,4-triazoles which can be clubbed with isopropylthiazole moieties, have shown applications in corrosion inhibition azarref.irnih.gov. The efficiency of these inhibitors is often assessed through techniques like weight loss analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy, which reveal the effect of temperature and inhibitor concentration on corrosion behavior researchgate.netscirp.org.
Complexation with Metal Ions for Specific Material Properties
The inclusion of sulfur and nitrogen atoms within the molecular structure of this compound derivatives introduces a broad spectrum of bonding capabilities, particularly in coordination chemistry with metal ions researchgate.net. This pronounced ability to form ligands facilitates the synthesis of complex transition metal compounds, which are crucial for developing advanced chemical complexes with specific material properties researchgate.net.
Metal complexes involving thiazole moieties have been explored for their enhanced properties, including antimicrobial activity. For instance, the antibacterial activity of this compound-2-carbohydrazide can be enhanced upon complexation to certain transition metal ions researchgate.net. The higher activity observed in metal complexes compared to their ligands may be attributed to the central metal ions and coordination numbers, as well as the π-electron delocalization over the chelate ring, which increases the lipophilic character of the metal ion, favoring permeation through bacterial and fungal membranes nih.gov.
These complexes have been characterized by various analytical techniques, including elemental analyses, conductance, infrared, and electronic spectral studies, to understand their coordination geometry and properties researchgate.net. The use of metal complexes and coordination polymers in supramolecular chemistry and materials science is a recognized area of research, highlighting the pivotal role of metal ions in developing innovative materials eduxchange.nl.
Future Perspectives and Emerging Research Directions for 4 Isopropylthiazole
Design and Synthesis of Multi-Targeted Hybrid Compounds
The development of multi-targeted hybrid compounds represents a significant future direction for 4-Isopropylthiazole. This strategy involves combining the this compound moiety with other pharmacologically active scaffolds to create single molecules capable of modulating multiple biological targets. This approach is particularly relevant in the context of complex diseases like cancer, where modulating multiple pathways can lead to enhanced efficacy and reduced resistance mdpi.commdpi.comekb.egfrontiersin.org.
Research into thiazole (B1198619) hybrid molecules has already shown promising results. For instance, novel pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity against various tumor cell lines, including colon, breast, lung carcinomas, glioblastoma, and leukemia, while showing selectivity for cancer cells over normal human keratinocytes mdpi.com. Another study developed quinazoline–thiazole hybrids as potential antiproliferative and anti-angiogenic agents, with some compounds exhibiting superior antiproliferative activity on HepG2 cells compared to sorafenib (B1663141) mdpi.comnih.gov. The hybridization of thiazole with pyrazoline heterocycles has also yielded compounds with diverse pharmacological properties, such as antimicrobial, antitumor, anti-inflammatory, and antioxidant activities ekb.eg.
Future efforts will likely focus on:
Rational Design: Utilizing computational tools and structural biology insights to rationally design hybrid compounds that precisely interact with multiple disease-relevant targets.
Combinatorial Chemistry: Employing high-throughput synthesis and screening methods to rapidly generate and evaluate diverse libraries of this compound-based hybrid molecules.
Mechanism Elucidation: Thoroughly investigating the mechanisms of action of these multi-targeted compounds to understand their synergistic effects and potential for overcoming drug resistance.
Exploration of Novel Biological Pathways and Targets
While thiazole derivatives are known for a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, the specific biological pathways and targets modulated by this compound itself, or its direct derivatives, warrant further in-depth investigation frontiersin.orgfabad.org.trijpsjournal.comacs.orgnih.gov.
Emerging research directions include:
Target Identification: Employing advanced proteomic and genomic techniques to identify novel protein and nucleic acid targets that interact with this compound and its derivatives.
Pathway Modulation: Investigating the impact of this compound on specific signaling pathways involved in disease progression, such as those related to cell proliferation, apoptosis, inflammation, and immune response nih.govnih.gov. For example, thiazole derivatives have been explored as inhibitors of metastatic cancer cell migration and invasion nih.gov. Additionally, some thiazole derivatives have shown potential as USP7 inhibitors, a target for cancer therapy nih.gov.
Phenotypic Screening: Conducting phenotypic screens to discover unanticipated biological activities of this compound derivatives that could lead to new therapeutic applications.
Implementation of Green Chemistry Principles in Synthesis
The synthesis of this compound and its derivatives can benefit significantly from the adoption of green chemistry principles, aiming to reduce environmental impact and enhance sustainability. Traditional synthesis methods often involve hazardous reagents and generate substantial waste nih.gov.
Future research in this area will focus on:
Catalyst Development: Exploring the use of eco-friendly and recyclable catalysts, such as cross-linked chitosan (B1678972) hydrogel biocatalysts, for the efficient synthesis of thiazole derivatives mdpi.comscilit.com. The use of magnetic nanocomposites as catalysts for thiazole synthesis is also a promising area, offering easy separation from reaction mixtures benthamdirect.combenthamscience.com.
Green Solvents: Investigating alternative green solvents, including water, supercritical fluids, or ionic liquids, to replace volatile organic compounds (VOCs) in synthetic procedures bepls.comjocpr.com.
Energy Efficiency: Implementing energy-efficient techniques such as microwave irradiation and ultrasound synthesis to reduce reaction times and energy consumption nih.govbepls.comgrowingscience.com.
Waste Minimization: Developing atom-economical reactions and multi-component reactions to minimize waste generation and maximize atom utilization bepls.com.
Leveraging Artificial Intelligence and Machine Learning for Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design, synthesis, and prediction of properties for chemical compounds, including this compound derivatives. These computational approaches can significantly accelerate the drug discovery and development process nih.govresearchgate.netresearchgate.netnih.govlaccei.org.
Key areas of focus include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models using AI/ML algorithms to predict the biological activity of novel this compound derivatives based on their chemical structures nih.govresearchgate.netresearchgate.netlaccei.org. This can guide the synthesis of compounds with desired properties.
De Novo Design: Utilizing generative AI models to design new this compound analogs with optimized physicochemical and biological profiles.
Reaction Prediction and Optimization: Employing ML algorithms to predict reaction outcomes and optimize synthesis conditions for this compound and its derivatives, potentially reducing experimental trial-and-error nih.gov.
Virtual Screening: Applying AI-powered virtual screening techniques to rapidly identify potential drug candidates from vast chemical libraries that incorporate the this compound scaffold.
Expanding Applications in Catalysis and Advanced Chemical Processes
Beyond biological applications, the thiazole ring, including this compound, possesses properties that make it valuable in catalysis and advanced chemical processes wikipedia.orgcdnsciencepub.comacs.org. Thiazolium salts, for instance, are known catalysts in various organic reactions wikipedia.org.
Future research could explore:
Organocatalysis: Investigating the potential of this compound and its derivatives as organocatalysts for a range of organic transformations, leveraging the unique electronic and steric properties imparted by the isopropyl group.
Ligand Design: Developing this compound-based ligands for transition metal catalysis, potentially leading to novel and highly efficient catalytic systems for reactions such as Suzuki-Miyaura cross-coupling cdnsciencepub.com.
Material Science: Exploring the incorporation of this compound into polymeric materials or frameworks to create new functional materials with tailored properties for applications in areas like sensors, optoelectronics, or separation technologies.
Flow Chemistry: Adapting the synthesis and reactions involving this compound to flow chemistry platforms, enabling more efficient, safer, and scalable production processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-isopropylthiazole derivatives, and how are purity and structural integrity validated?
- Methodology : Cyclocondensation reactions using thioureas and α-haloketones are typical. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended. Structural validation requires multinuclear NMR (¹H, ¹³C) to confirm regiochemistry and FT-IR to verify functional groups. Mass spectrometry (HRMS) ensures molecular weight accuracy .
- Data Example : Mallikarjuna et al. (2009) achieved 85–90% yields for this compound hydrazides using ethanol reflux, with purity >95% confirmed by HPLC .
Q. How do researchers screen this compound derivatives for biological activity?
- Methodology : Standardized assays include:
- Antimicrobial: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and C. albicans (ATCC 90028).
- Antitubercular: Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv.
- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Q. What spectroscopic techniques are critical for characterizing this compound analogs?
- Key Techniques :
- ¹H-NMR : Probes electronic environments of thiazole protons (δ 6.8–7.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm).
- ¹³C-NMR : Confirms carbonyl (C=O, δ 165–175 ppm) and thiazole ring carbons.
- X-ray crystallography : Resolves crystal packing and stereoelectronic effects in solid-state conformations .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across this compound derivatives?
- Approach :
Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., nitro, cyano) at C-2 and C-5 positions.
Multi-parametric optimization: Use QSAR models to correlate logP, polar surface area, and H-bond donors with MIC values.
Orthogonal assays: Validate antifungal activity with time-kill kinetics alongside standard MIC tests to rule out false positives .
Q. What strategies improve regioselectivity in this compound synthesis?
- Methodology :
- Directing groups: Introduce electron-withdrawing substituents (e.g., -NO₂) to guide cyclization.
- Catalytic systems: Use hypervalent iodine reagents (e.g., PhI(OAc)₂) to control cycloaddition regiochemistry.
- In silico modeling: DFT calculations (B3LYP/6-31G*) predict transition-state energies for competing pathways .
Q. How do computational studies inform the design of this compound-based enzyme inhibitors?
- Workflow :
Molecular docking (AutoDock Vina): Screen derivatives against target pockets (e.g., SARS-CoV-2 Mpro; PDB: 6LU7).
MD simulations (GROMACS): Assess binding stability (RMSD <2 Å over 100 ns).
Pharmacophore mapping: Identify critical interactions (e.g., hydrogen bonds with His41/Cys145 in Mpro) .
Q. What experimental controls are essential when evaluating this compound toxicity?
- Best Practices :
- Positive controls: Compare with known toxicants (e.g., doxorubicin for cytotoxicity).
- Solvent controls: Rule out DMSO/PBS interference in viability assays.
- Dose-response curves: Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
Methodological Frameworks
Q. How should researchers statistically analyze bioactivity data for this compound derivatives?
- Tools :
- ANOVA with Tukey’s post-hoc test for multi-group comparisons.
- ROC curves to evaluate assay specificity.
- PCA for dimensionality reduction in high-throughput screening datasets .
Q. What are best practices for reporting synthetic yields and spectroscopic data?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
